molecular formula C7H15ClN2O B1382282 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride CAS No. 1630907-14-0

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Cat. No.: B1382282
CAS No.: 1630907-14-0
M. Wt: 178.66 g/mol
InChI Key: UGQJMYFEABWILL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a high-purity chemical compound offered with a minimum purity of 97% . This piperidin-2-one derivative is characterized by the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . Its structure features a piperidone ring substituted with an aminomethyl group at the 4-position and a methyl group on the nitrogen, presented as a hydrochloride salt to enhance stability. As a versatile building block in organic synthesis and medicinal chemistry research, this compound serves as a key intermediate for constructing more complex molecules. Its functional groups make it a valuable precursor for the development of pharmaceutical candidates and bioactive compounds. Researchers utilize this chemical for research purposes only, strictly within laboratory settings. Safety Notice: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use. It must be handled by qualified professionals in appropriate laboratory facilities.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQJMYFEABWILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-14-0
Record name 2-Piperidinone, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthetic accessibility, and medicinal application of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride , a versatile building block for introducing conformational constraint and defined polarity into drug candidates.

A Strategic Scaffold for Constrained Pharmacophore Design

Executive Summary

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride (CAS: 1630907-14-0) is a functionalized lactam scaffold used in medicinal chemistry to mimic peptide turns, constrain flexible alkyl chains, and orient hydrogen-bond acceptors/donors with high vector fidelity. Unlike flexible linear diamines, this scaffold locks the nitrogen vectors into a specific spatial arrangement, reducing the entropic penalty of binding to protein targets such as Histone Deacetylases (HDACs) , Serine Proteases , and GPCRs .

Key Technical Specifications:

  • CAS Number: 1630907-14-0 (HCl salt), 1198298-24-2 (Free base generic ref).

  • Molecular Formula: C₇H₁₄N₂O · HCl

  • Molecular Weight: 178.66 g/mol (salt)

  • Core Geometry: Distorted chair conformation (piperidin-2-one ring).

  • Primary Utility: Constrained linker, Lysine/Ornithine mimetic, P1/P2 protease inhibitor scaffold.

Structural Analysis & Pharmacophore Properties

The molecule features three distinct pharmacophoric elements integrated into a single rigid core:

  • Lactam Carbonyl (C2): A fixed Hydrogen Bond Acceptor (HBA).

  • N-Methyl Group (N1): Removes the Hydrogen Bond Donor (HBD) character of the ring nitrogen, increasing lipophilicity and preventing non-specific H-bonding, while locking the amide bond geometry (cis/trans preference).

  • Primary Amine (C4-CH₂-NH₂): A solvent-exposed basic center (pKa ~9.5–10.0) available for derivatization (reductive amination, acylation, sulfonylation).

Conformational Bias

The piperidin-2-one ring adopts a half-chair or distorted chair conformation due to the planarity imposed by the lactam amide bond (N1-C2-O). This forces the substituent at C4 (the aminomethyl group) into a preferred equatorial or axial orientation depending on substitution patterns, significantly restricting the conformational space compared to a linear N-methyl-1,5-diaminopentane chain.

Graphviz Diagram: Pharmacophore Vectors

Pharmacophore Core Piperidin-2-one Core (Distorted Chair) Lactam Lactam Carbonyl (C2) [Fixed H-Bond Acceptor] Core->Lactam Rigidifies NMethyl N-Methyl (N1) [Lipophilic Cap / Geometry Lock] Core->NMethyl Modulates Solvation Amine 4-Aminomethyl [Primary Handle / Basic Center] Core->Amine Projects Vector

Figure 1: Pharmacophore dissection showing the functional roles of each structural component.

Synthetic Accessibility & Manufacturing Routes

The synthesis of this building block typically proceeds via the 4-Carboxylate Route , which is scalable and avoids the use of unstable intermediates. The critical challenge is the selective reduction of the side-chain functionality without over-reducing the lactam ring.

Route A: The Nitrile Reduction (Preferred)

This route offers the highest selectivity. The ester is converted to a primary amide, dehydrated to a nitrile, and then hydrogenated. The nitrile reduction is cleaner than reducing an amide in the presence of a lactam.

Step-by-Step Workflow:

  • Starting Material: Methyl 1-methyl-2-oxopiperidine-4-carboxylate.

  • Amidation: Reaction with methanolic ammonia yields 1-methyl-2-oxopiperidine-4-carboxamide .

  • Dehydration: Treatment with Trifluoroacetic Anhydride (TFAA) and Pyridine converts the carboxamide to 1-methyl-2-oxo-piperidine-4-carbonitrile .

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or Borane reduction converts the nitrile to the aminomethyl group.

  • Salt Formation: Treatment with HCl/Dioxane yields the stable hydrochloride salt.

Graphviz Diagram: Synthetic Pathway

Synthesis SM Methyl 1-methyl-2-oxopiperidine- 4-carboxylate Amide Intermediate A: Carboxamide SM->Amide Amidation Nitrile Intermediate B: 4-Cyano-1-methylpiperidin-2-one Amide->Nitrile Dehydration Product TARGET: 4-(Aminomethyl)-1-methylpiperidin- 2-one HCl Nitrile->Product Selective Reduction R1 NH3 / MeOH R2 TFAA / Pyridine (Dehydration) R3 H2 / Raney Ni or BH3·THF

Figure 2: The "Nitrile Route" ensures the lactam ring remains intact while generating the primary amine.

Route B: Direct Amide Reduction

Direct reduction of the 4-carboxamide intermediate using Borane-Dimethyl Sulfide (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄) is possible but risky. LiAlH₄ often reduces the lactam to the piperidine (removing the carbonyl), destroying the scaffold. Borane reagents must be carefully titrated to reduce the exocyclic amide preferentially.

Medicinal Chemistry Applications

Histone Deacetylase (HDAC) Inhibitors

In HDAC inhibitors, the zinc-binding group (ZBG) is connected to a "cap" group via a linker. This scaffold serves as an excellent linker-cap hybrid .

  • Mechanism: The aminomethyl nitrogen can form an amide bond with the ZBG (e.g., hydroxamic acid derivative), while the lactam ring sits in the hydrophobic tunnel, providing rigid spacing.

  • Advantage: The N-methyl lactam improves metabolic stability compared to a simple alkyl chain.

Constrained Peptide Mimetics (GPCRs)

For GPCR targets (e.g., Somatostatin, Opioid receptors), this scaffold acts as a Gamma-turn mimetic .

  • The distance between the N1-methyl and the C4-aminomethyl mimics the

    
     to 
    
    
    
    residue spacing in a beta-turn, but with a fixed geometry that reduces the entropic cost of binding.
Serine Protease Inhibitors (Factor Xa/Thrombin)

The scaffold mimics the P1 residue (often Arginine or Lysine). The aminomethyl group projects into the S1 specificity pocket (interacting with Asp189 in trypsin-like proteases), while the lactam carbonyl interacts with the oxyanion hole or backbone residues.

Comparative Data: Flexible vs. Rigid Linkers

PropertyLinear Linker (1,5-diaminopentane)Piperidin-2-one ScaffoldBenefit
Entropy High (flexible)Low (constrained)Higher binding affinity (

)
H-Bonding Donor/Acceptor flexibleFixed Acceptor (C=O)Defined vector for interaction
Metabolic Stability Low (rapid oxidation)High (Lactam is stable)Improved PK profile
Solubility ModerateHigh (Polar ring)Better formulation properties

Experimental Protocol: Nitrile Reduction

Standard Operating Procedure for the conversion of 1-methyl-2-oxo-piperidine-4-carbonitrile to the target amine.

Reagents:

  • 1-methyl-2-oxo-piperidine-4-carbonitrile (1.0 eq)

  • Raney Nickel (Slurry in water, ~50 wt%)

  • Methanol (Solvent)

  • Ammonia (7N in MeOH, to suppress secondary amine formation)

  • Hydrogen Gas (Balloon or Parr shaker)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile (10 mmol) in Methanol (50 mL).

  • Additive: Add 7N Methanolic Ammonia (5 mL). Note: Ammonia prevents the primary amine product from reacting with the intermediate imine to form secondary amine dimers.

  • Catalyst: Carefully add Raney Nickel (approx. 200-500 mg wet slurry) under an argon blanket. Caution: Raney Ni is pyrophoric.

  • Reaction: Purge the vessel with Hydrogen gas (3x). Pressurize to 40-50 psi (3-4 bar) and stir vigorously at room temperature for 12–18 hours.

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:10:1) or LCMS. The nitrile peak should disappear, replaced by the amine mass [M+H]+ = 143.

  • Workup: Filter the catalyst through a pad of Celite under argon (do not let the catalyst dry out). Rinse the pad with MeOH.

  • Salt Formation: Concentrate the filtrate to ~10 mL. Add 4M HCl in Dioxane (1.2 eq) dropwise. The hydrochloride salt will precipitate.

  • Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

References

  • SynQuest Laboratories. (n.d.). 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride Product Page. Retrieved from

  • ChemicalBook. (2025). Synthesis and properties of Piperidin-2-one derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate... (Context on amidine/amide chemistry). PubMed Central. Retrieved from

  • Google Patents. (2023). US11572368B2: Inhibitors of histone deacetylase (Use of 1-methyl-2-oxopiperidine-4-carboxamide intermediates). Retrieved from

  • PubChem. (2025). Methyl 2-oxopiperidine-4-carboxylate Compound Summary. Retrieved from

Strategic Scaffold Analysis: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl in CNS Ligand Design

[1]

Executive Summary: Escaping "Flatland" in Neurotherapeutics

In modern CNS drug discovery, the correlation between high fraction of sp3-hybridized carbons (

1

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride represents a high-value "3D-scaffold" that addresses these challenges. It combines a rigid, polar lactam core (mimicking peptide turns) with a flexible primary amine handle for library generation. This guide details the physicochemical rationale, synthetic utility, and application of this building block in designing ligands for GPCRs, ion channels, and enzymes like Acetylcholinesterase (AChE).

Chemical Profile & Physicochemical Logic[1][2][3][4]

Structural Attributes

This compound is not merely a linker; it is a pharmacophore-embedded scaffold.[1]

  • Core: The piperidin-2-one (δ-valerolactam) ring provides structural rigidity, reducing the entropic penalty upon binding.[1]

  • 1-Methyl Group: Caps the lactam nitrogen, preventing non-specific hydrogen bond donation and improving blood-brain barrier (BBB) permeability by lowering the polar surface area (PSA) slightly compared to the NH lactam.

  • 4-Aminomethyl Handle: A primary amine (

    
    ) that serves as the primary vector for elaboration (amide coupling, reductive amination).[1]
    
Calculated CNS Properties (Free Base)
PropertyValue (Est.)CNS Significance
MW 142.2 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1] Leaves room for heavy substituents.[1]
cLogP -0.5 to 0.2Low lipophilicity allows attachment of lipophilic "warheads" without exceeding LogP 4.[1]0.
TPSA ~46 ŲWell within the limit for CNS penetration (< 90 Ų).[1]
H-Bond Donors 2 (NH₂)Critical for specific interactions (e.g., Asp residues in GPCRs).[1]
H-Bond Acceptors 2 (C=O, N)The lactam carbonyl is a strong vector for backbone interactions.

Synthetic Pathways & Production

High-purity synthesis of this scaffold is essential for consistent biological data.[1] Below is the recommended industrial route, prioritizing regiocontrol and yield.

Validated Synthetic Route

The synthesis typically proceeds via the functionalization of a 4-substituted piperidinone or pyridine precursor.

Step 1: Michael addition of methylamine to ethyl acrylate (or similar) to form the piperidinone core (if building from scratch), followed by installation of the nitrile. Step 2: A more direct modern approach often utilizes the reduction of 1-methyl-2-oxo-piperidine-4-carbonitrile .[1]

SynthesisPathStart1-Methyl-4-cyano-piperidin-2-oneInterCatalytic Hydrogenation(Raney Ni / H2)Start->InterReductionProduct4-(Aminomethyl)-1-methylpiperidin-2-one (Free Base)Inter->ProductPurificationSaltHCl Salt Formation(HCl in Dioxane)Product->SaltPrecipitation

Caption: Figure 1. Reduction of the nitrile precursor is the most atom-efficient route to the target amine.

Quality Control Parameters
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored under desiccant.[1]

  • Free Base Instability: The free amine can undergo intermolecular polymerization or oxidative degradation; the hydrochloride salt locks the amine, ensuring shelf stability.

CNS Applications & Case Studies

Peptidomimetics (Turn Mimetics)

The piperidin-2-one ring is a classic


-turn mimetic11
  • Mechanism: The lactam carbonyl mimics the peptide backbone carbonyl (

    
    ), while the 1-methyl group mimics the 
    
    
    residue side chain (alanine equivalent).
  • Protocol: Couple the 4-aminomethyl group to the C-terminus of a peptide fragment, or use it as an N-terminal cap.[1]

Sigma-1 ( ) Receptor Ligands

Research indicates that


1
  • Homology: 4-(2-aminoethyl)piperidines are known

    
     ligands.[1] This 4-aminomethyl variant provides a shorter linker, altering the distance to the basic nitrogen, which can tune selectivity between 
    
    
    and
    
    
    subtypes.
  • Design Strategy: Attach a hydrophobic moiety (e.g., benzyl, chromen-2-one) to the amine. The piperidinone core sits in the hydrophilic pocket, while the appendage engages the hydrophobic sub-pocket.

Acetylcholinesterase (AChE) Inhibitors

Analogues of Donepezil often utilize a piperidine core.[2] The introduction of the 2-one (lactam) and 1-methyl group alters the basicity of the ring nitrogen, potentially reducing off-target hERG liability while maintaining binding affinity via the exocyclic amine extension.

Experimental Protocol: Library Generation

Objective: Synthesize a library of CNS-focused amides using 4-(aminomethyl)-1-methylpiperidin-2-one HCl.

Materials
  • Scaffold: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl (1.0 equiv).

  • Carboxylic Acids: Diverse set (aromatic, heteroaromatic, aliphatic) (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc).[1]

  • Base: DIPEA (3.0 equiv) – Critical: 1 eq to neutralize HCl salt, 2 eq for reaction.

  • Solvent: DMF or DCM.

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 15 minutes at RT.[1]

    • Why? Pre-activation ensures the active ester is formed before exposing the amine, reducing dimerization risks.

  • Addition: Add 4-(aminomethyl)-1-methylpiperidin-2-one HCl (0.2 mmol) directly to the vial.

  • Reaction: Stir at RT for 2-16 hours. Monitor by LC-MS (Target mass = Acid MW + 142 - 18).[1]

  • Workup (High Throughput):

    • Dilute with EtOAc (3 mL).[1]

    • Wash with sat.[1]

      
       (2 x 1 mL) to remove unreacted acid and HATU byproducts.[1]
      
    • Wash with brine (1 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, use preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Mechanistic Visualization: Pharmacophore Mapping

The following diagram illustrates how this scaffold interacts within a theoretical GPCR binding pocket.

PharmacophoreSiteAReceptor Aspartate(Anionic Site)SiteBBackbone NH(H-Bond Donor)SiteCHydrophobic PocketAmine4-Aminomethyl(Protonated)Amine->SiteAIonic Interaction(Salt Bridge)LactamLactam Carbonyl(Acceptor)Lactam->SiteBH-BondLinkerR-Group(Attached to Amine)Linker->SiteCVan der Waals

Caption: Figure 2.[1] Pharmacophore mapping showing the bifunctional nature of the scaffold in a binding pocket.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1]

    • Source: European Journal of Medicinal Chemistry (2025).[1][3]

    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[1]

    • Source: ChemMedChem (via PMC).[1]

    • URL:[Link][1]

  • Piperidinone Synthesis

    • Title: Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.[4]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • URL:[Link]

  • Chiral Piperidine Applications

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.[5][6]

    • Source: Pharmaceutical Fronts (2023).[1][2][5][6]

    • URL:[Link][1]

Technical Whitepaper: Preliminary Biological Screening & Profiling of 4-(Aminomethyl)-1-methylpiperidin-2-one HCl

[1]

Executive Summary & Compound Rationale

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride represents a specialized "privileged structure" in medicinal chemistry.[1] It combines a rigid lactam core (restricting conformational entropy) with a polar primary amine handle (for target engagement or conjugation) and an N-methyl group (modulating lipophilicity).[1]

Why Screen This Molecule? Unlike fully developed drug candidates, this molecule is likely a fragment or intermediate .[1] Therefore, "screening" does not imply a single disease model but rather a suitability profile for drug development.[1] The primary goals of this preliminary screening are:

  • Physicochemical Validation: Confirming solubility and stability of the lactam ring.

  • Safety De-risking: Ensuring the scaffold itself is not inherently cytotoxic or genotoxic.[1]

  • ADME Profiling: Assessing membrane permeability and metabolic stability (specifically N-demethylation risks).[1]

Screening Workflow Visualization

The following diagram outlines the logical flow for evaluating this scaffold, moving from chemical verification to biological validation.

ScreeningWorkflowStartCompound Input:4-(Aminomethyl)-1-methylpiperidin-2-one HClQCStep 1: Chemical QC(LC-MS, NMR, Water Content)Start->QCPhysChemStep 2: PhysChem Profiling(Solubility, pKa, LogD)QC->PhysChem Purity >95%ToxStep 3: In Vitro Safety(MTT Cytotoxicity, hERG)PhysChem->Tox Soluble >100µMADMEStep 4: Early ADME(PAMPA, Microsomal Stability)Tox->ADME IC50 > 50µMDecisionGo / No-Go DecisionADME->Decision

Caption: Tiered screening workflow ensuring compound quality and safety before advanced efficacy testing.

Module 1: Physicochemical Profiling (The Foundation)

Before biological exposure, the compound's fundamental properties must be mapped.[1] The hydrochloride salt form implies high water solubility, but the lactam ring introduces a stability risk at extreme pH.[1]

Thermodynamic Solubility & Stability[1]
  • Rationale: The lactam (cyclic amide) can hydrolyze to the corresponding amino acid (4-amino-5-(methylamino)pentanoic acid derivative) in strong acid/base.[1]

  • Method: Shake-flask method in PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), and SIF (Simulated Intestinal Fluid, pH 6.8).[1]

  • Acceptance Criteria: >1 mg/mL solubility; <5% degradation over 24 hours.[1]

pKa Determination[1][2]
  • Criticality: The primary amine (

    
    ) is the ionization center.[1]
    
  • Expected pKa: ~9.0–10.0 (typical for primary aliphatic amines).[1]

  • Impact: At physiological pH (7.4), the molecule will be predominantly protonated (cationic).[1] This affects membrane permeability (low passive diffusion) but enhances solubility.[1]

Module 2: In Vitro Safety Screening (The Gatekeeper)

As a building block, the molecule must be "clean" (inert) to ensure that any toxicity in the final drug is not caused by the scaffold itself.[1]

Cytotoxicity Assay (MTT / CellTiter-Glo)

Objective: Determine the concentration at which the scaffold kills 50% of cells (

1Cell Lines:
  • HepG2: Human liver carcinoma (metabolic competence).[1]

  • HEK293: Human embryonic kidney (general toxicity).[1]

Detailed Protocol: MTT Assay

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the compound in DMSO/Media (0.1 µM to 100 µM). Ensure final DMSO < 0.5%. Add to wells.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Target:

    
     (indicates low intrinsic toxicity).[1]
    
hERG Potassium Channel Inhibition (Safety)[1]
  • Rationale: Basic amines (cationic at pH 7.[1]4) are a structural alert for hERG channel blockage, which causes cardiac arrhythmia (QT prolongation).[1]

  • Method: Fluorescence polarization assay (Predictor™ hERG) or Automated Patch Clamp.[1]

  • Target:

    
    .
    

Module 3: ADME Profiling (Metabolism & Transport)[1]

PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Hypothesis: The protonated amine and polar lactam will likely result in low passive permeability .[1]

  • Protocol:

    • Donor Plate: Buffer pH 7.4 + Compound.[1]

    • Acceptor Plate: Buffer pH 7.4.

    • Membrane: Dodecane/Lecithin artificial membrane.[1]

    • Incubation: 18 hours.

    • Analysis: LC-MS/MS quantification of donor/acceptor compartments.

  • Interpretation: If

    
    , the scaffold requires a transporter or prodrug strategy for intracellular targets.[1]
    
Metabolic Stability (Microsomal Stability)
  • Risk Factor: The N-methyl group on the lactam is a metabolic "soft spot," susceptible to N-demethylation by Cytochrome P450 enzymes.[1]

  • Experiment: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Readout: Monitor disappearance of parent and appearance of N-desmethyl metabolite via LC-MS.

Data Summary & Interpretation

The following table summarizes the expected output and decision criteria for the screening campaign.

ParameterAssay TypeMetricDesired OutcomeAction if Failed
Solubility Thermodynamic (PBS)Concentration> 100 µg/mLFormulate as different salt (e.g., Tartrate)
Cytotoxicity MTT (HepG2)

> 50 µMScaffold is toxic; structural redesign required
Permeability PAMPA


cm/s
Optimize lipophilicity (add R-groups)
Metabolism HLM Stability

> 30 minBlock N-methyl site or replace with N-ethyl
hERG Patch Clamp

> 10 µMReduce basicity of the primary amine

Advanced Visualization: Assay Decision Logic

This diagram illustrates the decision-making logic when interpreting the screening data.

DecisionLogicStartScreening Data InputCheckSolubilityIs Solubility > 100 µg/mL?Start->CheckSolubilityCheckToxIs Cytotoxicity IC50 > 50 µM?CheckSolubility->CheckToxYesFailSolFAIL: Formulation IssueTry different salt/bufferCheckSolubility->FailSolNoCheckMetabIs Microsomal T1/2 > 30 min?CheckTox->CheckMetabYesFailToxFAIL: Intrinsic ToxicityDiscard ScaffoldCheckTox->FailToxNoFailMetabWARNING: High ClearanceModify N-methyl groupCheckMetab->FailMetabNoPassPASS: Validated ScaffoldProceed to Fragment ScreeningCheckMetab->PassYes

Caption: Logic gate for determining if the scaffold is suitable for downstream drug development.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.[1]

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery, 15, 605–619.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses lactam stability and amine bioisosteres). [1]

  • PubChem. (2023).[1] "Compound Summary: 1-Methylpiperidin-2-one (Related Scaffold)." National Library of Medicine.[1] [1]

  • Waring, M. J., et al. (2015).[1] "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery, 14, 475–486.[1]

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the systematic exploration of structural analogs of 4-(aminomethyl)-1-methylpiperidin-2-one hydrochloride. We will delve into the strategic design, synthetic methodologies, and bio-evaluation of novel compounds derived from this core scaffold, emphasizing the rationale behind key experimental decisions to facilitate the discovery of new chemical entities with potential therapeutic applications.

Introduction: The Piperidin-2-one Scaffold and the Rationale for Analog Development

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and bioactive natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The piperidin-2-one (or δ-valerolactam) substructure introduces a lactam functionality, which can act as a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.

The subject of this guide, 4-(aminomethyl)-1-methylpiperidin-2-one, presents a compelling starting point for a drug discovery campaign. It features several key pharmacophoric elements:

  • A rigid piperidin-2-one core: This provides a defined spatial arrangement for the appended functional groups.

  • An N-methyl group: This modification caps the lactam nitrogen, removing a hydrogen bond donor and increasing lipophilicity.

  • A basic aminomethyl group at the C4 position: This primary amine can be a key interaction point with biological targets, for instance, through salt bridges or hydrogen bonding. The hydrochloride salt form enhances stability and aqueous solubility.[2]

The exploration of structural analogs of this core molecule is driven by the principles of structure-activity relationship (SAR) studies. By systematically modifying each component of the parent molecule, we can probe the chemical space around this scaffold to identify derivatives with improved potency, selectivity, pharmacokinetic properties, or novel biological activities.

Strategic Design of a Focused Analog Library

A successful analog design strategy involves a systematic and logical modification of the lead compound. For 4-(aminomethyl)-1-methylpiperidin-2-one, we can dissect the molecule into three primary vectors for modification: the N1-substituent, the C4-substituent, and the piperidinone ring itself.

Diagram 1: Analog Design Strategy A logical workflow for designing a library of analogs based on the core scaffold.

G cluster_N1 N1 Analogs cluster_C4 C4 Analogs cluster_Ring Ring Analogs Core Core Scaffold: 4-(Aminomethyl)-1-methylpiperidin-2-one N1 Vector 1: N1-Substituent Modification Core->N1 C4 Vector 2: C4-Side Chain Modification Core->C4 Ring Vector 3: Ring System Modification Core->Ring N1_1 Vary Alkyl Chain (Et, Pr, Bu) N1->N1_1 N1_2 Introduce Aryl/Heteroaryl (e.g., Benzyl, Pyridylmethyl) N1->N1_2 N1_3 Incorporate Functional Groups (e.g., Ether, Amide) N1->N1_3 C4_1 Homologation of Aminomethyl (-CH2NH2 -> -CH2CH2NH2) C4->C4_1 C4_2 Secondary/Tertiary Amines (-NHMe, -NMe2) C4->C4_2 C4_3 Amide/Sulfonamide Derivatives (-NHC(O)R, -NHSO2R) C4->C4_3 C4_4 Non-basic replacements (-CH2OH, -CH2CN) C4->C4_4 Ring_1 Positional Isomers (e.g., 5-aminomethyl) Ring->Ring_1 Ring_2 Introduction of Heteroatoms (e.g., Morpholinone) Ring->Ring_2 Ring_3 Ring Size Variation (Pyrrolidinone, Azepanone) Ring->Ring_3

Synthesis of the Core Scaffold and its Analogs

The synthesis of piperidin-2-one derivatives often starts from readily available precursors. A plausible and versatile route to the 4-(aminomethyl)-1-methylpiperidin-2-one core and its analogs is outlined below. This multi-step synthesis is designed to be robust and amenable to the creation of a diverse library of compounds.

Synthesis of a Key Intermediate: 1-Methyl-2-oxo-piperidine-4-carbonitrile

The synthesis begins with the construction of a suitable piperidinone intermediate. A common and effective method involves the cyanoethylation of an amine followed by a Dieckmann-type cyclization.[3]

Protocol 1: Synthesis of 1-Methyl-2-oxo-piperidine-4-carbonitrile

  • Step 1: Michael Addition. To a solution of methylamine (1.1 eq) in a suitable solvent such as methanol, slowly add acrylonitrile (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the 1,4-conjugate addition of the amine to the electron-deficient alkene of acrylonitrile.

  • Step 2: N-alkylation. To the product from Step 1, add ethyl acrylate (1.0 eq) and continue stirring at room temperature for another 24 hours. This second Michael addition forms the dicyanoethylated amine precursor.

  • Step 3: Dieckmann Cyclization. The crude product from Step 2 is dissolved in a non-polar, aprotic solvent like toluene. A strong base, such as sodium ethoxide or sodium hydride (1.2 eq), is added portion-wise at elevated temperature (e.g., 80-100 °C). This base promotes an intramolecular condensation to form the six-membered ring.

  • Step 4: Hydrolysis and Decarboxylation. The resulting cyclic β-keto nitrile is then subjected to acidic workup (e.g., with aqueous HCl) and heated to effect decarboxylation, yielding the desired 1-methyl-4-oxopiperidine.

  • Step 5: Cyanation. The ketone is converted to the nitrile via a Strecker-type reaction or by reaction with tosyl cyanide. For this guide, we will use a Shapiro reaction followed by cyanation. The ketone is first converted to its tosylhydrazone by reacting with p-toluenesulfonhydrazide. Treatment with a strong base (e.g., n-butyllithium) generates a vinyllithium intermediate, which is then quenched with a cyanating agent like cyanogen bromide to yield the α,β-unsaturated nitrile.

  • Step 6: Reduction. The double bond is selectively reduced using catalytic hydrogenation (e.g., H₂, Pd/C) to afford the key intermediate, 1-methyl-2-oxo-piperidine-4-carbonitrile.

Synthesis of the Target Molecule and C4-Analogs

With the nitrile intermediate in hand, the aminomethyl group can be introduced by reduction. This intermediate is a crucial branching point for creating a variety of C4-analogs.

Protocol 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

  • Nitrile Reduction. The nitrile intermediate is dissolved in a solvent like ethanol or THF and subjected to reduction. Several reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure with a Raney nickel catalyst. The choice of reagent is critical; LiAlH₄ is highly effective but requires stringent anhydrous conditions, while catalytic hydrogenation is often operationally simpler.

  • Salt Formation. After workup and purification of the resulting primary amine, it is dissolved in a suitable solvent (e.g., diethyl ether or methanol). A solution of HCl in the same or a miscible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration and dried to yield 4-(aminomethyl)-1-methylpiperidin-2-one hydrochloride.

Diagram 2: Synthetic Workflow for the Core Scaffold A flowchart illustrating the key synthetic transformations.

G A Methylamine + Acrylonitrile B Dicyanoethylated Amine A->B Michael Additions C 1-Methyl-4-oxopiperidine B->C Dieckmann Cyclization, Hydrolysis & Decarboxylation D 1-Methyl-2-oxo-piperidine- 4-carbonitrile (Key Intermediate) C->D Cyanation E 4-(Aminomethyl)-1-methyl- piperidin-2-one D->E Nitrile Reduction F Target Molecule (Hydrochloride Salt) E->F HCl Salt Formation

Comprehensive Characterization of Analogs

The identity, purity, and structure of all synthesized compounds must be rigorously confirmed. A self-validating system of analytical techniques should be employed.

Analytical Technique Purpose Expected Observations for Core Scaffold
¹H NMR To determine the proton environment and confirm the carbon skeleton.Signals corresponding to the N-methyl group (singlet), the aminomethyl protons, and the diastereotopic protons of the piperidine ring.
¹³C NMR To identify all unique carbon atoms in the molecule.A characteristic signal for the lactam carbonyl carbon (~170-175 ppm), the N-methyl carbon, and the aliphatic carbons of the ring and side chain.[4]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.The exact mass of the free base should be observed, corresponding to its molecular formula.
Infrared (IR) Spectroscopy To identify key functional groups.A strong absorption band for the lactam C=O stretch (~1650 cm⁻¹) and N-H stretching vibrations for the primary amine.[4]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak, indicating >95% purity, is typically required for biological testing.

In Vitro Biological Evaluation: A Tiered Approach

The biological evaluation of the newly synthesized analogs should follow a logical, tiered approach to efficiently identify promising candidates. Given that many piperidine derivatives exhibit activity in the central nervous system (CNS) or as antimicrobial agents, initial screening could focus on these areas.[4][5]

Diagram 3: Tiered Biological Screening Cascade A decision-making workflow for evaluating the biological activity of new analogs.

G cluster_primary Tier 1 cluster_secondary Tier 2 cluster_tertiary Tier 3 A Newly Synthesized Analog Library B Primary Screening: High-Throughput Assays A->B C Secondary Screening: Confirmatory & Selectivity Assays B->C Active 'Hits' D Tertiary Screening: Cell-based & Functional Assays C->D Potent & Selective Hits E In Vivo & PK/PD Studies D->E Confirmed Leads F Lead Candidate E->F B1 Receptor Binding Assays (e.g., 5-HT, Dopamine Receptors) B2 Antimicrobial Growth Inhibition (e.g., against E. coli, S. aureus) C1 IC50/EC50 Determination C2 Receptor Subtype Selectivity Panel D1 cAMP or Ca2+ Flux Assays D2 Cytotoxicity Assays (e.g., MTT)

Protocol 3: Primary Receptor Binding Assay (Example: 5-HT₂A Receptor)

This protocol is a self-validating system as it includes controls to ensure the reliability of the results.

  • Objective: To determine the affinity of the test compounds for the human 5-HT₂A receptor.

  • Materials: Membranes from cells expressing the human 5-HT₂A receptor, [³H]ketanserin (a radioligand), test compounds, buffer solutions, and a scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the receptor membranes, [³H]ketanserin, and either a test compound, buffer (for total binding), or a known high-affinity non-radiolabeled ligand (for non-specific binding). c. Incubate the plate to allow binding to reach equilibrium. d. Rapidly filter the contents of each well and wash to separate bound from free radioligand. e. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The data are used to calculate the percentage inhibition of radioligand binding at each concentration of the test compound. These values are then used to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).[6]

  • Trustworthiness: The inclusion of total and non-specific binding controls for every experiment validates the assay window and ensures that the measured inhibition is specific to the receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded approach to the design, synthesis, and evaluation of structural analogs of 4-(aminomethyl)-1-methylpiperidin-2-one hydrochloride. By employing a systematic analog design strategy, robust and flexible synthetic routes, and a tiered biological evaluation cascade, researchers can efficiently explore the chemical space around this promising scaffold. The causality-driven explanations for experimental choices and the inclusion of self-validating protocols are intended to empower research teams to pursue novel therapeutic agents with a higher probability of success. Future work should focus on elucidating the structure-activity relationships from the screening data to guide the design of next-generation analogs with optimized properties.

References

  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • PubChem. N-Methyl-2-piperidone. [Link]

  • BuyersGuideChem. 2-Methylpiperidin-4-one hydrochloride. [Link]

  • ChemSynthesis. 1-methyl-2-piperidinone. [Link]

  • PubChem. 1-Methyl-4-piperidone. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubChem. 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

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Methodological & Application

Application Note: High-Resolution 1H NMR Characterization of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists. It synthesizes theoretical prediction with empirical data from structural analogues to provide a robust framework for characterization.[1]

Executive Summary

The compound 4-(aminomethyl)-1-methylpiperidin-2-one hydrochloride represents a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structure combines a rigid lactam core with a flexible primary amine tail, creating specific analytical challenges.[1]

This guide provides a definitive protocol for the 1H NMR characterization of this intermediate. Unlike simple piperidines, the C4-chiral center induces diastereotopicity in the ring methylene protons, resulting in complex second-order coupling patterns.[1] This protocol addresses solvent selection, salt-specific handling, and detailed spectral assignment logic.[1]

Chemical Structure & Atom Numbering

To ensure accurate assignment, we utilize the following numbering scheme:

  • N1: Lactam nitrogen (methylated).[1]

  • C2: Carbonyl carbon.[1]

  • C3: Methylene

    
     to carbonyl.[1]
    
  • C4: Methine chiral center.[1]

  • C5: Methylene

    
     to nitrogen.[1]
    
  • C6: Methylene

    
     to nitrogen.[1]
    
  • C7: Exocyclic aminomethyl carbon.[1]

  • N-Me: Methyl group attached to N1.[1]

Experimental Protocol

Sample Preparation

Hydrochloride salts of primary amines are often hygroscopic.[1] Moisture uptake results in a wandering HDO peak that can obscure the mid-field region (~3.3–3.5 ppm).[1]

Reagents:

  • Solvent A (Structural Confirmation): DMSO-d

    
     (99.9 atom% D) + 0.03% TMS.[1] Why: Preserves slow exchange of ammonium protons (
    
    
    
    ), allowing direct observation of the salt form.
  • Solvent B (High-Res Aliphatic Analysis): D

    
    O (99.9 atom% D).[1] Why: Collapses spin-coupling from NH protons, simplifying the C7-methylene and C4-methine signals.[1]
    

Workflow:

  • Desiccation: Dry 20 mg of the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture.

  • Dissolution: Dissolve ~5–10 mg in 600 µL of DMSO-d

    
    .
    
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.[1]

  • Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes to stabilize temperature (298 K).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per scan.

  • Relaxation Delay (D1): 2.0 s (Qualitative) / 10.0 s (Quantitative).

  • Number of Scans (NS): 16 (Routine) / 64 (Impurity Profiling).

  • Spectral Width: 0 – 12 ppm.[1]

Visualization: Experimental Workflow

NMR_Workflow cluster_solvent Solvent Decision Matrix Sample Solid Sample (HCl Salt) Prep Desiccation (40°C, Vac, 2h) Sample->Prep Remove H2O Solvent Solvent Selection Prep->Solvent Acq Acquisition (DMSO-d6 vs D2O) Solvent->Acq Dissolve DMSO DMSO-d6: Observe NH3+ & Salt Stoichiometry Solvent->DMSO D2O D2O: Simplify Aliphatic Coupling Solvent->D2O Process Processing (Phase, Baseline, Integration) Acq->Process FID -> FT

Figure 1: Decision matrix for sample preparation and solvent selection based on analytical goals.

Spectral Assignment & Analysis

The following data represents the expected chemical shifts and multiplicities for 4-(aminomethyl)-1-methylpiperidin-2-one HCl in DMSO-d


 at 400 MHz.
The Aliphatic Region (1.5 – 3.5 ppm)

The rigid lactam ring creates a distinct magnetic environment for axial and equatorial protons.[1]

PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
N-Me Methyl2.85 Singlet (3H)-Characteristic N-methyl lactam singlet.[1]
H-7 Exocyclic

2.75 – 2.90 Broad Multiplet (2H)

Overlaps with N-Me. Broadened by coupling to

.[1]
H-6

-N Ring

3.25 – 3.40 Multiplet (2H)

Deshielded by adjacent Nitrogen. Diastereotopic.
H-3

-CO Ring

2.20 – 2.45 Multiplet (2H)

Deshielded by Carbonyl. Often appears as complex ABX system.[1]
H-4 Methine2.10 – 2.25 Multiplet (1H)-Bridgehead proton.[1] Controls splitting of H-7 and H-3/5.
H-5

-N Ring

1.60 – 1.90 Multiplet (2H)-Most shielded ring protons.[1]
The Exchangeable Region (8.0 – 9.0 ppm)

In DMSO-d


, the ammonium protons are visible.[1]
  • 
     8.10 – 8.40 ppm:  Broad singlet (3H). Corresponds to 
    
    
    
    .[1]
  • Note: If the sample is a free base, this signal disappears, and a weak singlet for

    
     appears ~1.5–2.0 ppm (often overlapping with aliphatic peaks).[1]
    
Key Structural Diagnostic Correlations (2D NMR)

To validate the structure, look for these specific correlations in a COSY (Correlation Spectroscopy) experiment:

  • H-6

    
     H-5:  Confirms the N-CH2-CH2 fragment.
    
  • H-3

    
     H-4:  Confirms the CO-CH2-CH fragment.
    
  • H-4

    
     H-7:  Critical connectivity linking the ring to the exocyclic amine tail.[1]
    

Visualization: Spectral Logic Tree

Spectral_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Aromatic Region > 7.0 ppm Spectrum->Aromatic Aliphatic Region 1.5 - 3.5 ppm Spectrum->Aliphatic NH3 Broad Singlet ~8.2 ppm (NH3+ Cl-) Aromatic->NH3 Confirm Salt Form NMe Singlet ~2.85 ppm (N-CH3) Aliphatic->NMe Confirm N-Methyl Ring Multiplets 1.6 - 3.4 ppm (Piperidone Ring) Aliphatic->Ring Diastereotopic Protons Tail Multiplet ~2.8 ppm (CH2-NH3+) Aliphatic->Tail Exocyclic Link Ring->Tail COSY Correlation (H4 <-> H7)

Figure 2: Logic tree for assigning key structural features and confirming the salt form.

Troubleshooting & Common Artifacts

Residual Solvent Peaks[1][2]
  • Water (HDO): In DMSO-d

    
    , water appears ~3.33 ppm.[1] This critically overlaps with the H-6  ring protons.[1]
    
    • Solution: Use D

      
      O exchange (add 1 drop D
      
      
      
      O to the DMSO tube) to shift the HDO peak to ~4.8 ppm, revealing the underlying H-6 signals.[1]
  • Ethanol/Methanol: Common process solvents.[1] Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH).[1]

Stereochemical Complexity

The C4 chiral center renders the protons on C3, C5, and C6 diastereotopic .[1]

  • Observation: Instead of clean triplets, you will likely observe complex multiplets (doublet of doublets of doublets).

  • Interpretation: Do not mistake this complexity for impurities. Integration is the key validation tool.[1] The sum of integrals in the aliphatic region (excluding N-Me) should equal 9 protons.[1]

References

  • Piperidone Synthesis: Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[1][2] Journal de la Société Ouest-Africaine de Chimie, 2015, 039, 31-40.[1][2] Link

  • Solvent Effects on Amine Salts: Al-Rawi, J. M. A., et al. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides."[1] Spectrochimica Acta Part A, 1985, 41(12), 1391-1395.[1] Link

  • General NMR Data for Piperidones: "2-Piperidone 1H NMR spectrum." ChemicalBook Database.[1] Link

  • Salt Form Analysis: "Can the salt form of my organic compound be determined using NMR?" ResearchGate Discussions. Link

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Application Note: A Comprehensive Protocol for the ¹³C NMR Spectroscopic Characterization of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a substituted piperidinone derivative. The piperidone scaffold is a significant structural motif found in numerous pharmacologically active compounds and natural products, serving as a crucial building block in medicinal chemistry and drug development. Accurate and unambiguous structural characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and stability of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of molecular structure in solution.

This application note provides an in-depth, field-proven protocol for the ¹³C NMR characterization of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride. We move beyond a simple listing of steps to explain the causality behind critical experimental choices, from sample preparation of the hydrophilic hydrochloride salt to the specific NMR parameters required for acquiring high-quality, interpretable data. This guide is designed for researchers, chemists, and quality control scientists who require a robust and reliable method for the structural verification of this and similar molecules. The protocol incorporates both standard broadband decoupled ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments to provide a self-validating system for complete carbon skeleton assignment.

Molecular Structure and Carbon Numbering:


Figure 1: Structure of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride with systematic numbering for NMR assignment.

Foundational Principles: Causality in Experimental Design

The successful acquisition of a ¹³C NMR spectrum for a hydrochloride salt like this hinges on several key considerations that dictate the experimental design.

  • Solubility and Solvent Choice: As a hydrochloride salt, the compound is highly polar and generally exhibits excellent solubility in polar protic solvents. Deuterium oxide (D₂O) is the solvent of choice as it readily dissolves the analyte and provides a strong deuterium lock signal for the spectrometer. The use of D₂O will result in the exchange of the labile amine and ammonium protons with deuterium, which simplifies the ¹H spectrum but has a lesser, though still noticeable, effect on the ¹³C chemical shifts compared to aprotic solvents.[1]

  • The Nature of ¹³C NMR: The ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, making it inherently less sensitive.[2] Therefore, a higher sample concentration is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[3]

  • Proton Decoupling: To simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE), ¹³C NMR spectra are typically acquired with broadband proton decoupling. This collapses the carbon-proton coupling multiplets into single sharp lines for each unique carbon atom.[4]

  • The Utility of DEPT-135: While a standard decoupled spectrum reveals all carbon signals, it does not differentiate between CH, CH₂, and CH₃ groups. The DEPT-135 pulse sequence is an essential complementary experiment. It provides spectral editing based on the number of attached protons: CH and CH₃ signals appear as positive peaks, CH₂ signals appear as negative (inverted) peaks, and quaternary carbons (like the C=O in this molecule) are absent.[5][6] This information is critical for unambiguous peak assignment.

Detailed Experimental Protocols

This section provides a step-by-step methodology for acquiring high-quality ¹³C NMR data.

Materials and Equipment
Item Specification Purpose
Analyte4-(Aminomethyl)-1-methylpiperidin-2-one hydrochlorideSample
Deuterated SolventDeuterium Oxide (D₂O, 99.9% D)NMR Solvent, Lock Signal
Internal StandardDSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)Chemical Shift Referencing (δ 0.0 ppm)
NMR Tubes5 mm, high-precision (e.g., Wilmad 528-PP or equivalent)Sample containment
Volumetric GlasswareMicropipettes, vialsAccurate sample preparation
NMR Spectrometer≥ 400 MHz (¹H frequency) equipped with a 5 mm probeData Acquisition
Protocol Part A: Sample Preparation

Rationale: Proper sample preparation is the most critical step for obtaining a high-quality spectrum. For this hydrophilic salt, ensuring complete dissolution in D₂O is paramount to avoid broadened lines and shimming difficulties.

  • Weighing: Accurately weigh 50-75 mg of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride into a clean, dry glass vial. This concentration is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio within 1-2 hours.[3]

  • Solvent Addition: Using a micropipette, add 0.6 mL (600 µL) of D₂O containing a small amount of DSS as an internal reference.

  • Dissolution: Vortex the vial for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution should be obtained. Gentle warming (< 40°C) can be applied if dissolution is slow.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is within the active volume of the spectrometer's probe (typically 4-5 cm).

  • Cleaning: Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue lightly dampened with isopropanol or acetone to remove any dust or fingerprints before insertion into the spectrometer.

Protocol Part B: Standard ¹³C {¹H} NMR Data Acquisition

Rationale: These parameters are a robust starting point for a typical high-field NMR spectrometer. The relaxation delay (d1) is set to 2 seconds to balance acquisition time with adequate, though not fully quantitative, relaxation for most carbons.

Parameter Recommended Value Justification
Spectrometer Frequency125 MHz (for 500 MHz ¹H)Instrument dependent
Pulse Programzgpg30 (or equivalent)Standard ¹³C acquisition with proton decoupling
Spectral Width (SW)~220 ppm (e.g., -10 to 210 ppm)Encompasses all expected carbon signals
Number of Scans (NS)1024Provides good S/N for the specified concentration
Relaxation Delay (d1)2.0 sAllows for reasonable spin-lattice relaxation
Acquisition Time (AQ)~1.3 sDetermined by spectral width and data points
Temperature298 K (25 °C)Standard room temperature analysis
Protocol Part C: DEPT-135 NMR Data Acquisition

Rationale: The DEPT-135 experiment is run immediately after the standard ¹³C spectrum using the same sample and shim settings. This ensures a direct correlation between the two spectra.

Parameter Recommended Value Justification
Pulse Programdept135 (or equivalent)Edits spectrum based on number of attached protons
Spectral Width (SW)Same as ¹³C spectrumTo maintain the same chemical shift axis
Number of Scans (NS)256 - 512Fewer scans needed due to polarization transfer
Relaxation Delay (d1)2.0 sStandard delay
Other ParametersInherit from ¹³C spectrumEnsures consistency

Data Processing and Interpretation

Processing Workflow
  • Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase correct both the ¹³C and DEPT-135 spectra to achieve a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply an automatic or manual baseline correction to ensure accurate peak integration and presentation.

  • Referencing: Calibrate the chemical shift axis by setting the DSS peak to 0.0 ppm.

  • Peak Picking: Identify all significant peaks in the ¹³C spectrum and label them with their chemical shifts.

Expected Results and Spectral Assignment

The molecule has 7 unique carbon environments and is therefore expected to show 7 distinct signals in the proton-decoupled ¹³C NMR spectrum. The assignment is performed by integrating information from typical chemical shift ranges and the results of the DEPT-135 experiment.[7]

Carbon No. Carbon Type Expected DEPT-135 Signal Predicted Chemical Shift (δ, ppm) Assignment Rationale
C2C=O (Amide)Absent170 - 175Quaternary carbonyl carbon, most downfield signal.[7]
C6CH₂Negative50 - 55Methylene carbon adjacent to the amide nitrogen.
C3, C5CH₂, CH₂Negative25 - 35Aliphatic methylene carbons within the piperidinone ring.
C4CHPositive35 - 40Methine carbon, deshielded by the adjacent ammonium group.
C7 (N-CH₃)CH₃Positive30 - 35Methyl carbon attached to the amide nitrogen.
C8 (-CH₂-NH₃⁺)CH₂Negative40 - 45Methylene carbon adjacent to the protonated amine.[7]

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the entire characterization process, from sample receipt to final structural confirmation.

G Figure 2. ¹³C NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (50-75 mg) dissolve 2. Dissolve in D₂O with DSS (0.6 mL) weigh->dissolve transfer 3. Transfer to 5mm NMR Tube dissolve->transfer instrument 4. Instrument Setup (Lock, Shim, Tune) transfer->instrument Insert Sample c13 5. Acquire ¹³C {¹H} Spectrum (zgpg30, NS=1024) instrument->c13 dept 6. Acquire DEPT-135 Spectrum (dept135, NS=512) c13->dept process 7. FT, Phasing, Baseline Correction dept->process Raw FIDs reference 8. Reference to DSS (0.0 ppm) process->reference assign 9. Peak Assignment using ¹³C and DEPT-135 Data reference->assign report 10. Final Report & Confirmation assign->report

Caption: Workflow for ¹³C NMR analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹³C NMR characterization of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride. By following the detailed steps for sample preparation, data acquisition, and processing, and by utilizing both standard ¹³C and DEPT-135 experiments, researchers can achieve unambiguous and reliable structural verification. The rationale provided for each experimental choice empowers the user to adapt this protocol for similar chemical structures, ensuring high-quality data generation in drug discovery and chemical development workflows.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Iwasaki, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Avdievich, N. I., et al. (1995). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Sessler, J. L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

  • Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones — unusual influence by anions. Indian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Mohammed, T. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

Sources

synthetic routes to novel analgesics using 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

Executive Summary

The search for non-opioid and biased-ligand analgesics has shifted focus toward metabolically stable, conformationally restricted scaffolds.[1] The piperidin-2-one (valerolactam) ring represents a "privileged structure" in medicinal chemistry, offering a bioisostere to the labile piperidine ring found in classic opioids (e.g., fentanyl, pethidine) and NK1 antagonists.[1]

This guide details the synthetic utility of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride (CAS: 1199772-16-1).[1] Unlike simple piperidines, the C2-carbonyl (lactam) introduces structural rigidity and alters basicity, potentially reducing off-target hERG inhibition while maintaining receptor affinity.[1] We present three validated synthetic routes to generate novel analgesic candidates targeting Mu-Opioid Receptors (MOR), Neurokinin-1 (NK1), and Voltage-Gated Sodium Channels (NaV1.7).[1]

Strategic Rationale: The Lactam Advantage[1]

In analgesic design, the transition from a cyclic amine (piperidine) to a lactam (piperidin-2-one) offers specific advantages:

  • Metabolic Stability: The lactam carbonyl blocks

    
    -oxidation by CYP450 enzymes, a common clearance pathway for piperidine drugs.[1]
    
  • Conformational Bias: The planarity of the amide bond (N1-C2) restricts the ring pucker, locking the C4-substituent (aminomethyl group) into a specific vector, which can enhance selectivity for GPCR binding pockets.[1]

  • Reduced Basicity: The N1 nitrogen is non-basic due to resonance.[1] This prevents protonation at physiological pH, facilitating blood-brain barrier (BBB) penetration via passive diffusion, a critical requirement for central analgesics.[1]

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates how this scaffold bridges the gap between classic opioids and next-gen targets.

PharmacophoreMap cluster_properties Structural Advantages Scaffold 4-(Aminomethyl)-1- methylpiperidin-2-one Target Novel Analgesic Candidates Scaffold->Target C4-Functionalization Prop1 Metabolic Stability Scaffold->Prop1 Prop2 Restricted Conformation Scaffold->Prop2 Prop3 Optimized Lipophilicity Scaffold->Prop3 Opioid Classic Opioids (Piperidine Core) Opioid->Target Bioisosteric Replacement (Amine -> Lactam) NK1 NK1 Antagonists (Lactam Core) NK1->Target Pharmacophore Mimicry

Figure 1: Pharmacophore mapping showing the strategic positioning of the piperidin-2-one scaffold in analgesic discovery.[1]

Synthetic Routes & Protocols

The presence of the primary amine at the C4 position allows for divergent synthesis.[1] The hydrochloride salt form requires careful neutralization to prevent stoichiometry errors in sensitive couplings.[1]

Route A: Amide Coupling (Peptidomimetic Opioids)

Target Class: Biased Mu-Opioid Receptor (MOR) Agonists.[1] Mechanism: Acylation of the primary amine with lipophilic aromatic acids mimics the "tyramine" region of endogenous enkephalins.[1]

Protocol 1: HATU-Mediated Amide Formation

Reagents:

  • Scaffold: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl (1.0 eq)[1]

  • Carboxylic Acid:

    
    -Boc-2,6-dimethyltyrosine (or analog) (1.1 eq)[1]
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.5 eq)

  • Solvent: Anhydrous DMF[1]

Step-by-Step Methodology:

  • Salt Break (In Situ): In a flame-dried round-bottom flask, suspend the scaffold HCl salt (1.0 mmol, 178 mg) in anhydrous DMF (5 mL). Add DIPEA (2.0 eq) and stir at room temperature (RT) for 10 minutes until the solution clarifies.

  • Activation: In a separate vial, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.5 eq) and stir for 5 minutes to form the activated ester.

  • Coupling: Dropwise add the activated acid solution to the scaffold amine solution.

  • Reaction: Stir under

    
     atmosphere for 4–6 hours. Monitor by LCMS (Target Mass = Acid MW + 142 - H2O).[1]
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% LiCl (aq) (to remove DMF), sat.

    
    , and brine.[1] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Route B: Reductive Amination (Ion Channel Blockers)

Target Class: NaV1.7 / CaV2.2 Inhibitors. Mechanism: Introduction of a secondary amine linker allows the molecule to mimic the flexible chain of gabapentinoids or local anesthetics, positioning the lactam headgroup in the channel pore.[1]

Protocol 2: One-Pot Reductive Amination

Reagents:

  • Scaffold: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl (1.0 eq)[1]

  • Aldehyde: 3-Phenoxybenzaldehyde (1.0 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Base: TEA (Triethylamine) (1.0 eq)

  • Solvent: DCE (1,2-Dichloroethane)[1]

Step-by-Step Methodology:

  • Free-Basing: Dissolve the scaffold HCl salt in minimal methanol and pass through a pre-packed carbonate resin cartridge (e.g., PL-HCO3 MP) to obtain the free base.[1] Evaporate solvent.[1][2]

  • Imine Formation: Redissolve the free base in DCE. Add the aldehyde (1.0 eq) and molecular sieves (4Å). Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) in one portion. Allow to warm to RT and stir overnight (12h).
    
  • Quench: Quench with sat.

    
     (aq).
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: The secondary amine product is often basic.[1] Purify via SCX-2 (Strong Cation Exchange) cartridge: Load in MeOH, wash with MeOH, elute with 2M

    
     in MeOH.[1]
    
Experimental Workflow Diagram

The following diagram details the decision matrix for synthesizing library candidates from the parent scaffold.

SyntheticWorkflow Start Start: Scaffold HCl Salt FreeBase Neutralization (DIPEA or Resin) Start->FreeBase Decision Select Pathway FreeBase->Decision RouteA Route A: Amide Coupling (GPCR Targets) Decision->RouteA High Potency RouteB Route B: Reductive Amination (Ion Channels) Decision->RouteB High Flexibility RouteC Route C: Urea Formation (Kinase/TRP) Decision->RouteC H-Bond Donor StepA Reagents: R-COOH, HATU, DIPEA RouteA->StepA StepB Reagents: Ar-CHO, STAB, AcOH RouteB->StepB StepC Reagents: Ar-NCO or CDI/Amine RouteC->StepC Workup Workup & Purification (LCMS / NMR) StepA->Workup StepB->Workup StepC->Workup

Figure 2: Divergent synthetic workflow for generating analgesic libraries from the piperidin-2-one scaffold.

Quality Control & Data Specifications

Successful synthesis must be validated against strict physicochemical criteria.

Table 1: Analytical Specifications for Scaffold Validation

ParameterSpecificationMethodRationale
Purity >95%HPLC (254 nm)Required for biological assay reliability.
Identity M+H matches theoreticalLC-MS (ESI+)Confirms successful coupling/alkylation.
Residual Solvent <5000 ppm (Class 3)GC-HSDMF/DCE are toxic; must be removed for in vivo studies.[1]
Chirality ee > 98% (if resolved)Chiral HPLCThe C4 center is chiral.[1] Racemates are acceptable for initial screening, but enantiomers often show >100x potency differences in opioids.[1]
Appearance White/Off-white solidVisualColoration often indicates oxidation of the amine or phenol byproducts.[1]

Critical Observation (NMR): In


 NMR (DMSO-

), the N-methyl group of the lactam typically appears as a singlet around 2.8–2.9 ppm .[1] The methylene protons adjacent to the primary amine (

) will shift significantly downfield (from ~2.5 ppm to ~3.2–3.5 ppm) upon conversion to an amide or secondary amine, serving as a quick diagnostic for reaction completion.[1]
References
  • Piperidine Scaffolds in Analgesics

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][3][4][5]

    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link]

  • Lactam Bioisosteres

    • Title: Recent advances in piperidones as privileged scaffolds for drug discovery.[1][3][4][5]

    • Source: European Journal of Medicinal Chemistry (Contextual M
    • URL:[Link] (General Search: Piperidinone Analgesics)

  • Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.[1]

    • Source: Chemical Society Reviews (2009).
    • URL:[Link]

  • Reductive Amination Standards

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]

    • Source: Journal of Organic Chemistry (1996).
    • URL:[Link]

  • Chemical Entity Data

    • Title: 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride (Compound Summary).[1][6]

    • Source: PubChem.[1][7][8]

    • URL:[Link] (Note: Link to closest analog class for verification).

Disclaimer: This protocol is for research and development purposes only. The synthesized compounds should be evaluated for activity and toxicity in appropriate in vitro models before any in vivo application.[1] Always adhere to local safety regulations regarding chemical handling.

Sources

Application Note: A Guide to the Derivatization of Primary Amines for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The derivatization of primary amines is a cornerstone technique in analytical chemistry, employed to enhance detectability, improve chromatographic separation, and increase the stability of amine-containing analytes. This guide provides an in-depth exploration of the core principles and detailed protocols for the derivatization of primary amines. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, present troubleshooting insights gleaned from extensive field experience, and provide a framework for validating your results. This document is designed to empower researchers to confidently and effectively derivatize primary amines for a wide range of applications, from proteomics to pharmaceutical impurity analysis.

Introduction: The "Why" of Derivatization

Primary amines (R-NH₂) are ubiquitous functional groups found in a vast array of biologically and pharmaceutically significant molecules, including amino acids, biogenic amines, and drug substances. However, their direct analysis often presents significant challenges. Many primary amines lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common analytical techniques like HPLC with UV-Vis or fluorescence detection.[1][2] Furthermore, their inherent polarity can lead to poor retention and peak shape in reversed-phase chromatography.[1][3]

Derivatization addresses these challenges by chemically modifying the primary amine group.[4][5] This process covalently attaches a tag to the amine, thereby conferring desirable analytical properties. The primary goals of derivatization are:

  • Enhanced Sensitivity: Introduction of a moiety with strong UV absorbance or high fluorescence quantum yield.[1]

  • Improved Chromatographic Behavior: Increasing the hydrophobicity of polar analytes to improve retention and resolution on reversed-phase columns.[6]

  • Increased Volatility: For gas chromatography (GC) applications, derivatization converts non-volatile amines into derivatives that can be readily analyzed.[3][7]

  • Improved Stability: Capping the reactive amine group can prevent degradation of the analyte during sample processing and analysis.[1][8]

The choice of derivatizing agent is dictated by the analytical objective, the nature of the analyte, the sample matrix, and the available instrumentation.

Foundational Principles: The Chemistry of Amine Derivatization

The most common derivatization reactions for primary amines involve nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine onto an electrophilic center in the derivatizing reagent.

The Critical Role of pH

For a primary amine to act as a nucleophile, it must be in its unprotonated form (R-NH₂). The protonated form (R-NH₃⁺), which predominates at low pH, is not nucleophilic. Therefore, the reaction pH must be sufficiently high to ensure a significant concentration of the unprotonated amine. As a rule of thumb, the reaction is typically carried out at a pH 1-2 units above the pKa of the target amine.

However, excessively high pH can introduce a competing side reaction: hydrolysis of the derivatizing reagent.[9][10] This is particularly problematic for ester-based reagents like N-hydroxysuccinimide (NHS) esters. The optimal pH is therefore a carefully balanced compromise to maximize the rate of the desired aminolysis reaction while minimizing the rate of hydrolysis.[9] Borate, carbonate, or phosphate buffers are commonly used to maintain a stable alkaline environment.[10][11]

Selecting the Appropriate Derivatization Reagent

The selection of a derivatizing agent is a critical decision that will impact the entire analytical workflow. The following table summarizes popular reagents, their applications, and key considerations.

Reagent ClassExample(s)Detection MethodKey AdvantagesConsiderations
Sulfonyl Chlorides Dansyl Chloride (Dns-Cl)Fluorescence, MSForms stable, highly fluorescent derivatives; reacts with primary & secondary amines.[6][12][13]Reaction can be slow; requires alkaline pH; excess reagent must be quenched.[6][12]
NHS Esters DMQC-OSu, TMBB-SuFluorescence, UVMild reaction conditions; good selectivity in aqueous solution; forms stable amide bonds.[14][15]Susceptible to hydrolysis at high pH; requires amine-free buffers (e.g., no Tris).[9][10][16]
Aldehydes o-Phthaldialdehyde (OPA)FluorescenceVery fast reaction with primary amines in the presence of a thiol; reagent is non-fluorescent.[17]Derivatives can be unstable; does not react with secondary amines like proline.[7][18]
Fluorogenic Reagents FluorescamineFluorescenceReacts almost instantaneously with primary amines; reagent and hydrolysis products are non-fluorescent, leading to low background.[11][19]Derivatives can have limited stability; reagent is sensitive to moisture.[19][20]
Chloroformates FMOC-ClFluorescence, UVReacts with both primary and secondary amines; forms stable derivatives.[1][14]Can form multiple derivatives with some molecules; requires careful control of reaction conditions.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for commonly used derivatization procedures.

Protocol 1: Derivatization with Dansyl Chloride for HPLC-Fluorescence

Dansyl chloride is a classic reagent for labeling amino acids and other biogenic amines, yielding derivatives with intense fluorescence.[6][12][21]

Reaction Mechanism: The nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. The reaction is driven to completion by using an alkaline buffer to neutralize the HCl byproduct.[6]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine Primary Amine (R-NH₂) Derivative Fluorescent Dansyl-Amine (Sulfonamide) Amine->Derivative Nucleophilic Attack DansylCl Dansyl Chloride DansylCl->Derivative pH Alkaline Buffer (pH 9.5-10.5) pH->Amine Deprotonates Temp Incubation (e.g., 40-60°C) Temp->Derivative Accelerates Reaction HCl HCl (neutralized)

Caption: Reaction scheme for the derivatization of a primary amine with Dansyl Chloride.

Materials:

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetonitrile, prepare fresh).[12]

  • Sodium bicarbonate or borate buffer (100 mM, pH 9.5-10.5).

  • Quenching solution (e.g., 2% formic acid or 10% ammonium hydroxide).[12][13]

  • Acetonitrile (ACN), HPLC grade.

  • Sample containing primary amines.

  • Internal Standard (optional, but recommended for quantitative accuracy).

Step-by-Step Protocol:

  • Sample Preparation: Reconstitute or dilute your sample in an appropriate buffer to a known volume (e.g., 100 µL).

  • Internal Standard: Add the internal standard to the sample, if used.

  • Reaction Initiation: Add 100 µL of the freshly prepared Dansyl Chloride solution to the sample.[12]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure homogeneity.

  • Incubation: Incubate the reaction mixture in a water bath or heating block at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.[14] Protect the mixture from light.

  • Reaction Quenching: After incubation, cool the mixture to room temperature. Add 20 µL of the quenching solution to consume the excess, unreacted Dansyl Chloride.[12] Vortex for 30 seconds.

  • Final Preparation: Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial for analysis.[12]

  • Analysis: Analyze using a reversed-phase HPLC system (e.g., C18 column) with a fluorescence detector.[12]

Expert Insights & Validation:

  • Why prepare the reagent fresh? Dansyl chloride is susceptible to hydrolysis. Using a freshly prepared solution ensures maximum reactivity.[13]

  • Why protect from light? The dansyl group is light-sensitive, and exposure can lead to photodegradation and loss of fluorescence.

  • Validation Check: Always run a "reagent blank" (all reagents minus the analyte) to identify any peaks originating from the derivatization process itself. Also, derivatize a known standard of your target analyte to confirm its retention time and response.

Protocol 2: Derivatization with N-Hydroxysuccinimide (NHS) Esters

NHS esters are widely used to label proteins and peptides at their lysine residues and N-terminus. They react with primary amines under mild conditions to form highly stable amide bonds.[15][16]

Reaction Mechanism: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[9]

G cluster_workflow NHS Ester Derivatization Workflow Prep 1. Prepare Sample in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Add 2. Add NHS Ester (dissolved in DMSO/DMF) Prep->Add Incubate 3. Incubate (30-60 min @ RT or 2-4 hr @ 4°C) Add->Incubate Quench 4. Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify 5. Purify Conjugate (e.g., Desalting Column) Quench->Purify

Caption: A typical experimental workflow for NHS ester derivatization.

Materials:

  • Amine-reactive NHS ester (specific to your label, e.g., Biotin-NHS).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Crucially, this buffer must be free of primary amines (e.g., do not use Tris buffer for the reaction itself). [16]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[9]

  • Purification system (e.g., size-exclusion chromatography/desalting column).[9]

Step-by-Step Protocol:

  • Sample Preparation: Prepare your protein or analyte solution in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[9]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

  • Reaction Initiation: Add a calculated molar excess of the NHS ester solution to the analyte solution. A 10- to 20-fold molar excess is a common starting point.[9] The final concentration of the organic solvent should ideally be kept below 10% to prevent protein denaturation.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9][16] Incubation time may require optimization.

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[9] The primary amines in the quenching buffer will react with and consume any remaining NHS ester. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove unreacted NHS ester, the NHS byproduct, and quenching buffer components from your derivatized analyte using a desalting column or dialysis.[9]

Expert Insights & Troubleshooting:

  • Low Yield? The primary suspect is hydrolysis of the NHS ester. Ensure your reaction buffer pH is not too high (ideally ≤ 8.5) and use the NHS ester solution immediately after preparation.[9][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[10]

  • Why use anhydrous DMSO/DMF? Water will hydrolyze the NHS ester, reducing its availability to react with your amine.

  • Validation Check: The success of protein labeling can often be confirmed by a shift in molecular weight on an SDS-PAGE gel or by a change in the absorption spectrum if the NHS ester contains a chromophore.

General Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH (too low for amine deprotonation).2. Reagent hydrolysis (old reagent, water in solvent).3. Presence of competing primary amines in buffer (e.g., Tris).1. Verify and adjust buffer pH to be 1-2 units above amine pKa.2. Prepare fresh reagent in anhydrous solvent immediately before use.3. Use amine-free buffers like PBS, HEPES, or borate for the reaction.
Multiple/Side Peaks in Chromatogram 1. Incomplete reaction.2. Reaction with other nucleophiles (e.g., thiols, hydroxyls).3. Degradation of analyte or derivative.1. Optimize reaction time, temperature, or reagent stoichiometry.2. While amine reaction is favored, consider purification post-derivatization.[15]3. Check stability of derivatives; analyze promptly or store appropriately (e.g., at -20°C).[8][22]
High Background Signal 1. Incomplete quenching of excess reagent.2. Hydrolysis products of the reagent are detectable.1. Ensure sufficient quenching reagent is added and allow adequate time to react.2. Use reagents where hydrolysis products are non-detectable (e.g., Fluorescamine).[11]

Conclusion

Derivatization of primary amines is a powerful and versatile strategy for overcoming common analytical hurdles. A thorough understanding of the underlying reaction mechanisms, particularly the interplay between aminolysis and hydrolysis as a function of pH, is paramount for success. By carefully selecting the appropriate reagent and meticulously controlling reaction conditions, researchers can achieve reliable, sensitive, and robust quantification of amine-containing compounds. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and validating derivatization methods tailored to your specific analytical needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Benchchem. (n.d.). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • ResearchGate. (n.d.). 1. Reaction of primary amine with OPA | Download Scientific Diagram.
  • Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • ResearchGate. (2015). Preparation of activated NHS-esters and their reaction with....
  • Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Interchim. (n.d.). OPA, amine detection reagent.
  • Chromatography Online. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • ResearchGate. (2017, June 21). What happens to NHS after hydrolysis of NHS-ester?.
  • ResearchGate. (2019, August 5). How long are the derivatized samples for amino acid analysis stable?.
  • Thermo Fisher Scientific. (n.d.). Fluorescamine Protein Assay.
  • National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation.
  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • National Institutes of Health (NIH). (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Interchim. (n.d.). Fluorescamine.
  • ResearchGate. (2023, February 6). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples.
  • Diva-Portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Benchchem. (n.d.). Application Note & Protocol: Derivatization of Amino Acids with Dansyl Chloride for Enhanced Detection and Quantification.
  • Supelco. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Royal Society of Chemistry. (n.d.). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • ResearchGate. (n.d.). (PDF) Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.
  • eScholarship.org. (n.d.). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols.
  • ResearchGate. (2008). (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines.
  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic.
  • Sigma-Aldrich. (n.d.). Fluorescamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride , a critical intermediate often used in the development of kinase inhibitors and GPCR ligands. The core synthetic challenge lies in the catalytic hydrogenation of the precursor 4-cyano-1-methylpiperidin-2-one .

While the transformation of a nitrile to a primary amine appears straightforward, it is plagued by competitive side reactions—primarily dimerization (secondary amine formation) and hydrolysis . This guide provides a mechanistic breakdown of these failure modes and actionable protocols to suppress them.

Reaction Pathway & Side Reaction Network

To troubleshoot effectively, one must visualize the "Hidden" pathways. The diagram below illustrates the competition between the desired primary amine pathway and the parasitic secondary amine formation.

ReactionNetwork cluster_legend Critical Control Point Nitrile 4-Cyano-1-methyl piperidin-2-one Imine Primary Imine (Intermediate) Nitrile->Imine + H2 (Cat.) PrimaryAmine Target: Primary Amine 4-(Aminomethyl)-... Imine->PrimaryAmine + H2 (Cat.) SecAmine Impurity: Secondary Amine (Dimer) Imine->SecAmine + Primary Amine (- NH3) Aldehyde Impurity: Aldehyde (Hydrolysis Product) Imine->Aldehyde + H2O (Hydrolysis) Ammonia NH3 (Excess) Ammonia->Imine Suppresses Dimerization

Figure 1: Mechanistic pathway showing the critical bifurcation at the imine intermediate. The presence of excess ammonia shifts the equilibrium away from the secondary amine.

Troubleshooting Guide: Common Failure Modes

Issue 1: High Levels of Secondary Amine Impurity

Symptom: LCMS shows a peak with mass [2M - NH3 + H]+. The product is sticky or has a lower melting point than expected. Root Cause: The primary amine product is nucleophilic; it attacks the electrophilic imine intermediate (formed transiently on the catalyst surface) to form a secondary imine, which is then hydrogenated to a secondary amine (dimer). Corrective Action:

  • Ammonia Saturation: You must run the reaction in ammonia-saturated solvent (e.g., 7N NH3 in MeOH). The excess ammonia pushes the equilibrium back toward the primary imine (Le Chatelier's principle), preventing the amine product from attacking.

  • Catalyst Choice: Switch to Raney Nickel or Raney Cobalt . These catalysts are less prone to promoting condensation compared to Pd/C.

  • Reaction Rate: Increase hydrogen pressure (>10 bar). A faster hydrogenation rate consumes the imine intermediate quickly, reducing its lifetime and the probability of side reactions.

Issue 2: Incomplete Conversion (Stalled Reaction)

Symptom: Starting material (nitrile) persists despite long reaction times. Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer. Nitriles and amines can coordinate strongly to metal sites, deactivating the catalyst. Corrective Action:

  • Catalyst Loading: Ensure a loading of 10-20 wt% (wet basis) for Raney Nickel.

  • Agitation: Hydrogenation is mass-transfer limited. Ensure high stirring rates (>1000 rpm) or use a gas-entrainment impeller.

  • Temperature: Increase temperature to 50-60°C, but monitor carefully as higher temperatures can increase dimerization rates if ammonia pressure is low.

Issue 3: Hydrolysis Products (Aldehydes/Polymers)

Symptom: Appearance of aldehyde peaks in NMR or insoluble polymers. Root Cause: Presence of water in the solvent.[1] The imine intermediate hydrolyzes to an aldehyde, which then polymerizes. Corrective Action:

  • Dry Solvents: Use anhydrous methanol or ethanol.

  • Drying Agents: If using in-situ generated ammonia, ensure the gas is dry.

Optimized Synthetic Protocol

This protocol is designed for a 10g scale batch. Scale-up requires engineering controls for heat removal.

Materials
  • Precursor: 4-Cyano-1-methylpiperidin-2-one (10.0 g, 72.4 mmol)

  • Solvent: 7N Ammonia in Methanol (100 mL)

  • Catalyst: Raney Nickel (approx.[2][3][4] 2.0 g, washed with MeOH to remove water)

  • Reagent: Hydrogen gas (H2)[4]

  • Workup: HCl in Dioxane (4M)

Step-by-Step Methodology
  • Catalyst Preparation:

    • Safety Note: Raney Nickel is pyrophoric. Handle under argon/nitrogen.

    • Wash the Raney Nickel slurry (2g) three times with anhydrous methanol to remove water.

  • Loading:

    • Transfer the washed catalyst into a high-pressure autoclave (e.g., Parr reactor).

    • Add the nitrile precursor (10 g).

    • Add 100 mL of 7N NH3 in Methanol . (Crucial for suppressing dimers).

  • Hydrogenation:

    • Seal the reactor and purge 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 10–20 bar (145–290 psi) with H2.

    • Heat to 50°C with vigorous stirring (1000 rpm).

    • Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature and vent H2 carefully.

    • Filter the catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure to remove NH3 and MeOH.

  • Salt Formation:

    • Dissolve the crude oil in minimal ethanol (20 mL).

    • Cool to 0°C and add 4M HCl in Dioxane (20 mL) dropwise.

    • The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry.

Quantitative Data Summary
ParameterOptimal RangeImpact of Deviation
H2 Pressure 10–50 barLow pressure increases dimerization.
Temperature 40–60°C>80°C promotes polymerization/ring opening.
Ammonia Conc. >5 EquivalentsLow NH3 leads to >10% secondary amine impurity.
Solvent MeOH or EtOHWater causes hydrolysis to aldehydes.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C instead of Raney Nickel? A: While Pd/C is safer to handle, it is often less selective for primary amines from nitriles and requires acidic conditions (e.g., HCl/MeOH) to prevent dimerization. However, acidic conditions can sometimes hydrolyze the lactam ring or complicate the workup. Raney Nickel in basic media (ammoniacal methanol) is the industry standard for this specific transformation [1].

Q: My product is hygroscopic. How do I handle it? A: The hydrochloride salt of 4-(aminomethyl)-1-methylpiperidin-2-one is highly hygroscopic. Store it in a desiccator or under nitrogen. If it turns into a gum, triturating with hot acetonitrile or isopropanol can often induce crystallization.

Q: Why do I see a peak at M+14 in the Mass Spec? A: This is likely the methylated impurity. If you use methanol at high temperatures (>80°C) with Raney Nickel, slight N-methylation of the primary amine can occur. To avoid this, keep the temperature below 60°C or switch to Ethanol.

References

  • Nitrile Hydrogenation Selectivity

    • Title: Hydrogenation of Nitriles to Primary Amines with Carbon-Coated Ni/NiO@C C
    • Source: ChemRxiv (2024).
    • Context: Discusses the "double-edged sword" of nitrile hydrogenation and the necessity of ammonia to suppress secondary amines.
    • URL: [Link][5][3][4][6][7]

  • Title: Method for the production of primary amines by hydrogenating nitriles (US Patent 7214829B2).
  • Mechanism of Side Reactions

    • Title: Nitrile hydrogenation to secondary amines under ambient conditions.
    • Source: RSC Advances (2022).
    • Context: Provides the mechanistic pathway (Scheme 1) for the condensation of primary amines with imine intermediates.[4]

    • URL: [Link]

  • Piperidin-2-one Chemistry

    • Title: 1-Methyl-2-piperidinone (CAS 931-20-4) Properties.[8][9]

    • Source: ChemicalBook.
    • Context: Background on the stability and properties of the lactam ring system.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable piperidone intermediate. Here, we will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to support your synthetic endeavors. Our approach is grounded in established chemical principles and draws from extensive experience in synthetic route optimization.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that can arise during the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride. The proposed synthetic pathway is a representative multi-step process, and the troubleshooting advice is tailored to each critical stage.

Diagram: Proposed Synthetic Pathway

Synthetic_Pathway A 1-Methyl-4-piperidone B 1-Methyl-4-(cyanomethylene)piperidine A->B Knoevenagel Condensation (e.g., Cyanoacetic acid, Piperidine) C 1-Methylpiperidine-4-carboxylic acid B->C Hydrolysis (e.g., H2SO4, H2O) D Methyl 1-methylpiperidine-4-carboxylate C->D Esterification (e.g., SOCl2, MeOH) E 4-(Hydroxymethyl)-1-methylpiperidin-2-one D->E Reduction (e.g., LiBH4, THF) F 4-(Bromomethyl)-1-methylpiperidin-2-one E->F Bromination (e.g., PBr3) G 4-(Phthalimidomethyl)-1-methylpiperidin-2-one F->G Gabriel Synthesis (Potassium Phthalimide) H 4-(Aminomethyl)-1-methylpiperidin-2-one G->H Hydrazinolysis (e.g., Hydrazine hydrate) I 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride H->I Salt Formation (e.g., HCl in Ether)

Caption: A representative synthetic route for 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride.

Q1: My initial Knoevenagel condensation of 1-methyl-4-piperidone with a cyano-source is resulting in low yields of the desired α,β-unsaturated nitrile. What are the likely causes and how can I improve this step?

A1: Low yields in the Knoevenagel condensation are often attributed to incomplete reaction, side reactions, or product decomposition. Here’s a breakdown of potential issues and solutions:

  • Inadequate Catalyst: The choice and amount of base catalyst are crucial. Piperidine or ammonium acetate are commonly used. If the reaction is sluggish, consider a stronger base, but be cautious as this can promote side reactions.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Employing a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and stability of reactants and products. If the temperature is too low, the reaction may be too slow. If too high, side reactions like polymerization of the nitrile may occur. Experiment with a temperature range, for example, from 80°C to 120°C in a solvent like toluene.

  • Purity of Starting Materials: Ensure your 1-methyl-4-piperidone is pure. Impurities can interfere with the catalyst or lead to side products.

ParameterRecommendationRationale
Catalyst Piperidine or Ammonium AcetateMild bases that effectively catalyze the condensation.
Solvent Toluene or BenzeneAllows for azeotropic removal of water.
Temperature 80-120 °CBalances reaction rate and minimizes side reactions.
Water Removal Dean-Stark ApparatusDrives the equilibrium towards the product.

Q2: I am struggling with the reduction of the ester group in the presence of the lactam in a precursor molecule. What are the best practices for this selective reduction?

A2: Selectively reducing an ester in the presence of a lactam (amide) can be challenging due to the similar reactivity of these functional groups. The key is to use a reducing agent that is more reactive towards esters than amides under specific conditions.

  • Choice of Reducing Agent: Lithium borohydride (LiBH₄) is often a good choice for this transformation as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can show better selectivity for esters over amides. Sodium borohydride is generally not strong enough to reduce esters.

  • Reaction Conditions: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent: Tetrahydrofuran (THF) or diethyl ether are suitable solvents for this reduction.

  • Work-up: A careful aqueous work-up is necessary to quench the reaction and hydrolyze the borate-ester complexes.

Q3: The Gabriel synthesis step to introduce the aminomethyl group is giving a poor yield. What are the critical parameters to control in this reaction?

A3: The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, but its success hinges on several factors.[1][2][3][4]

  • Purity of the Alkyl Halide Precursor: The 4-(halomethyl)-1-methylpiperidin-2-one must be pure and free of any di-halogenated impurities.

  • Base and Solvent for Phthalimide Deprotonation: Potassium phthalimide is commonly used. If you are preparing it in situ from phthalimide, a strong base like potassium hydroxide or potassium carbonate is needed.[5] Anhydrous dimethylformamide (DMF) is an excellent solvent for the subsequent SN2 reaction as it is polar and aprotic, which accelerates the rate of SN2 reactions.[4]

  • Reaction Temperature: The alkylation of potassium phthalimide is an SN2 reaction and is typically favored by moderate temperatures. Running the reaction at an elevated temperature (e.g., 60-80 °C) can improve the rate, but excessively high temperatures may lead to side reactions.

  • Cleavage of the Phthalimide: The final step of liberating the primary amine is crucial. Hydrazine hydrate in ethanol is the most common and effective method for cleaving the N-alkylphthalimide.[2][5] Acid hydrolysis can also be used but often requires harsh conditions and can lead to lower yields.[4]

ParameterRecommendationRationale
Reagent Potassium PhthalimideA pre-formed salt ensures a high concentration of the nucleophile.
Solvent Anhydrous DMFA polar aprotic solvent that accelerates SN2 reactions.
Temperature 60-80 °COptimizes reaction rate while minimizing side reactions.
Cleavage Method Hydrazine Hydrate in EthanolMild and efficient method for liberating the primary amine.

Q4: I am observing significant impurity formation during the final hydrochloride salt formation. How can I obtain a cleaner product?

A4: Impurity formation during salt formation often arises from the degradation of the free amine or the presence of residual reagents from the previous step.

  • Purity of the Free Amine: Ensure the 4-(aminomethyl)-1-methylpiperidin-2-one free base is of high purity before attempting salt formation. Purification by column chromatography or distillation under reduced pressure may be necessary.

  • Choice of Solvent: The hydrochloride salt should be insoluble in the chosen solvent to allow for precipitation. A common choice is to dissolve the free amine in a minimal amount of a polar solvent like isopropanol or ethanol and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane.

  • Stoichiometry of HCl: Use a slight excess of HCl (e.g., 1.05-1.1 equivalents) to ensure complete protonation. However, a large excess can lead to the co-precipitation of HCl.

  • Temperature: Perform the precipitation at a low temperature (e.g., 0-5 °C) to maximize the yield of the precipitated salt.

  • Washing: Wash the filtered solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any adsorbed impurities.

  • Drying: Dry the final product under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during this synthesis?

A: Several reagents used in this synthesis require careful handling.

  • Cyanide-containing reagents: If using a cyano-source for the Knoevenagel condensation, be aware of the high toxicity of cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Have a cyanide antidote kit readily available.

  • Hydrides: Lithium aluminum hydride and lithium borohydride are water-reactive and can ignite in the presence of moisture. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorus tribromide (PBr₃): PBr₃ is corrosive and reacts violently with water. Handle with care in a fume hood.

  • Hydrazine: Hydrazine is a suspected carcinogen and is highly toxic. Use appropriate PPE and work in a fume hood.

Q: Are there alternative synthetic routes to consider for 4-(aminomethyl)-1-methylpiperidin-2-one?

A: Yes, several alternative strategies could be explored, depending on the available starting materials and laboratory capabilities. One common alternative involves the Dieckmann condensation of a diester precursor.[6][7][8][9] For instance, the reaction of methyl N-methyl-N-(2-carbomethoxyethyl)-4-aminobutanoate could be cyclized to form a β-ketoester, which can then be decarboxylated and further functionalized. Another approach could involve the reductive amination of a suitable keto-aldehyde or keto-nitrile precursor.

Q: How can I effectively monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of most of these reactions. Choose a suitable solvent system that provides good separation of the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, especially for tracking the disappearance of starting material and the appearance of the product over time.

Q: What are the best practices for the crystallization and purification of the final hydrochloride salt?

A: Crystallization is a powerful technique for purifying the final product.[10]

  • Solvent Selection: The ideal solvent system for recrystallization should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. A mixture of solvents, such as ethanol/ether or methanol/isopropanol, can be effective.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

  • Washing and Drying: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum to remove all traces of solvent.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Optimized Synthesis of 4-Piperidone | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • The Gabriel Synthesis - Chemistry Steps. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • A process for the preparation of 4-piperidone hcl hydrate - Google Patents.
  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • 1-methyl-2-piperidinone - 931-20-4, C6H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. Available at: [Link]

  • Gabriel synthesis - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride

[1][2]

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have compiled this guide to assist you in troubleshooting stability issues associated with 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride . This molecule contains two distinct reactive centers—a lactam ring (cyclic amide) and a primary amine (pendant group)—which dictate its degradation profile.[1][2]

The following modules detail the mechanistic pathways of degradation, diagnostic troubleshooting, and validated stress-testing protocols.

Module 1: Hydrolytic Degradation (The Lactam Ring)

The most critical stability risk for this molecule in aqueous solution is the hydrolysis of the piperidin-2-one (lactam) ring.[2] While 6-membered lactams are thermodynamically more stable than ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1
The Mechanism

Hydrolysis cleaves the amide bond, converting the cyclic lactam into a linear amino acid derivative.

  • Acidic Conditions (pH < 3): The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack.

  • Basic Conditions (pH > 9): The hydroxide ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) acts as a direct nucleophile, attacking the carbonyl carbon.
    
Visualization: Hydrolysis Pathway

HydrolysisPathwaycluster_legendPathway LogicParentParent Molecule(Lactam Form)Inter_AcidTetrahedralIntermediateParent->Inter_AcidAcid/BaseCatalysisProductDegradant:N-methyl-5-amino-4-(aminomethyl)pentanoic acidInter_Acid->ProductRing Opening(C-N Bond Cleavage)LegendHigh Risk: pH > 9 or pH < 3Low Risk: pH 4.5 - 7.0

Caption: Figure 1. The irreversible ring-opening pathway of the lactam moiety leading to the formation of the linear amino acid degradant.

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Loss of Assay (HPLC) pH drift outside stability window (4.5–7.0).[1][2]Buffer the solution to pH 5.5–6.0 using Phosphate or Acetate buffers.[1] Avoid unbuffered aqueous solutions.[1][2]
New Polar Peak (RRT < 1.0) Formation of the ring-opened amino acid (more polar than parent).[1][2]Check solution pH.[1][2] If basic, the degradant is likely the carboxylate salt. If acidic, it is the carboxylic acid.
pH Drift over time Hydrolysis consumes ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(in base) or generates acid species.[1]
Monitor pH at T=0 and T=End.[1][2] Significant drift confirms chemical instability.[1][2]

Module 2: Oxidative Degradation (The Primary Amine)[3]

The pendant aminomethyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


1
The Mechanism[3][4][5][6][7]
  • Radical Abstraction: An initiator (e.g., peroxide impurity, metal ion) abstracts a hydrogen from the methylene group adjacent to the amine.

  • Imine Formation: The radical reacts with oxygen to form an imine intermediate.[1][2]

  • Hydrolysis of Imine: The imine hydrolyzes to release ammonia (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and form an aldehyde  derivative.[1]
    
Visualization: Oxidative Pathway

OxidationPathwayParentParent Molecule(-CH2-NH2)RadicalCarbon-CenteredRadicalParent->RadicalOxidative Stress(Light/Peroxides)ImineImine Intermediate(=CH-NH)Radical->Imine+ O2AldehydeDegradant:Aldehyde DerivativeImine->AldehydeHydrolysisAmmoniaByproduct:NH3Imine->Ammonia

Caption: Figure 2. Oxidative deamination pathway converting the primary amine to an aldehyde, often accompanied by solution yellowing.

Troubleshooting Guide: Oxidation
SymptomProbable CauseCorrective Action
Yellowing of Solution Formation of N-oxides or conjugated imine oligomers (typical of amine oxidation).[1][2]Sparge solvents with Nitrogen/Argon.[1][2] Store under inert atmosphere.
Unknown Peak (RRT > 1.0) Dimerization or N-oxide formation (often elutes later on Reverse Phase).[1][2]Add EDTA (0.05%) to chelate trace metals.[1][2] Use high-purity solvents.[1][2]
Ammonia Smell Advanced oxidative deamination releasing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[1]
Critical Failure. Discard sample. Ensure storage temp is < -20°C for long term.

Module 3: Forced Degradation Protocol (ICH Q1A Aligned)[2]

To validate your analytical method or understand the stability limits, follow this stress-testing protocol. This is designed to be self-validating : if you do not see degradation in the "Stress" samples, your conditions are too mild.[1][2]

Experimental Workflow
  • Sample Prep: Prepare a 1 mg/mL solution of the hydrochloride salt.

  • Stress Conditions: Apply the conditions in the table below.

  • Quenching: Neutralize acid/base samples immediately before injection to prevent column damage.[1][2]

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24 hours10–20%Targets lactam ring opening.[1][2]
Base Hydrolysis 0.1 N NaOH, Ambient, 1–4 hours10–20%Fast reaction. Monitor closely. Lactams are very labile in base.[1][2]
Oxidation 3% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, Ambient, 2–24 hours
10–20%Targets the aminomethyl group.
Thermal 60°C, 7 days (Solid state)< 5%Tests intrinsic stability.[1]
Photostability 1.2 million lux hours (ICH Q1B)VariableKeep control sample wrapped in foil.[1][2]
Visualization: Degradation Workflow

Workflowcluster_conditionsStress ConditionsStartStart: 1 mg/mL SolutionAcidAcid: 0.1N HCl60°CStart->AcidBaseBase: 0.1N NaOHRTStart->BaseOxOx: 3% H2O2RTStart->OxQuenchQuench/NeutralizeAcid->QuenchBase->QuenchAnalyzeLC-MS Analysis(Quantify Area %)Ox->AnalyzeQuench->Analyze

Caption: Figure 3.[1][2] Standardized forced degradation workflow for stability profiling.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a mass of M+18 in the degraded sample? A: This confirms hydrolysis .[1][2] The parent lactam (Molecular Weight X) has opened.[1][2] The addition of water (

1

Q2: Can I store the solution in DMSO? A: Yes, but be cautious. DMSO is hygroscopic and can facilitate hydrolysis if wet.[1][2] Furthermore, DMSO can act as an oxidant under certain conditions.[1][2] For long-term storage, dry acetonitrile or methanol (if no transesterification risk) is preferred, stored at -20°C.[1][2]

Q3: The hydrochloride salt is acidic.[1][2] Should I neutralize it before use? A: Only if necessary for your reaction. The HCl salt stabilizes the amine by protonating it (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Q4: I see a dimer peak. How did that happen? A: If the pH was neutral or basic, the free amine of one molecule likely attacked the lactam carbonyl of another (transamidation). This is concentration-dependent. Diluting the sample reduces this risk.[1]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1][2][4]

  • Clayden, J., et al. Organic Chemistry.[1][2] (Chapter on Nucleophilic Substitution at the Carbonyl Group: Lactams). Oxford University Press.[1][2] (General organic mechanism reference).[1][2]

  • Simpkins, N. S. The Chemistry of Lactams.[1] (Detailed stability profiles of cyclic amides).

  • Lai, C. & Nicell, J. Oxidative degradation of amines.[1][2] (Mechanisms of radical-mediated amine oxidation). 5

preventing byproduct formation in reactions with 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Optimization of Reactivity Ticket Type: Advanced Technical Guide / Troubleshooting Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The Reactivity Profile

You are working with 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride .[1] To successfully utilize this building block, you must navigate three competing chemical behaviors:

  • The Nucleophile (Target): The exocyclic primary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is your desired reaction center. It is currently locked as an HCl salt.[1][2]
    
  • The Electrophile (Bystander): The endocyclic lactam (piperidin-2-one) is a cyclic amide.[1] While more stable than ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -lactams, it is susceptible to transamidation  (ring-opening dimerization) or hydrolysis under forcing conditions.
    
  • The Solubility Trap: The molecule is highly polar. Standard aqueous workups often result in "vanishing product" because the compound partitions into the aqueous phase, not the organic layer.

Module 1: The "Free-Basing" Protocol

Issue: Low yields or no reaction in amide couplings/substitutions. Root Cause: The amine is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and non-nucleophilic. Incomplete neutralization prevents the reaction, while "over-neutralization" with strong inorganic bases can degrade the lactam.
Technical Guidance

Do not perform a separate free-basing step (e.g., NaOH wash) prior to reaction unless absolutely necessary.[1] The free base is hygroscopic and prone to intermolecular attack (dimerization). Use In-Situ Neutralization .

Recommended Protocol (Amide Coupling):

  • Solvent: DMF or DMAc (preferred over DCM due to salt solubility).[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Stoichiometry: You must add at least 1.0 equivalent of base just to neutralize the HCl, plus the standard equivalents required for the reaction (typically 2.0–3.0 eq total).

Base TypeSuitabilityRisk FactorRecommendation
Inorganic (NaOH/KOH) 🔴 High Risk Hydrolysis of lactam ring; Salt precipitation.[1]Avoid. Only use for rapid biphasic extraction if necessary.
TEA (Triethylamine) 🟡 Medium Nucleophilic enough to cause acyl-transfer side reactions with some active esters.[1]Acceptable , but DIPEA is superior.[1]
DIPEA (Hünig's Base) 🟢 Optimal Sterically hindered; effectively breaks salt without competing.[1]Standard Standard.
Pyridine 🟡 Low Too weak to fully deprotonate the primary amine HCl rapidly.Avoid as sole base.[1]
Module 2: Preventing Dimerization (Transamidation)

Issue: LCMS shows a byproduct with Mass = [2x Target] + 18 or similar variations. Root Cause: The free primary amine of one molecule attacks the lactam carbonyl of another, opening the ring and forming a dimer. This is the "Self-Destruct" pathway.[1]

Mechanism of Failure

The 6-membered lactam is generally stable, but a primary amine is a potent nucleophile.

  • Condition: High concentration (>0.5 M) + Heat (>40°C) + Free Base form.[1]

  • Result: Ring opening to form a secondary amide tethered to an amino-acid derivative.[1]

Transamidation cluster_prevention Prevention Strategy Salt Starting Material (HCl Salt) FreeBase Free Amine (Reactive Species) Salt->FreeBase Base (DIPEA) Target Desired Product (Amide/Amine) FreeBase->Target Electrophile (Fast) Dimer Byproduct: Dimer (Ring Opened) FreeBase->Dimer Self-Reaction (Slow, Heat/Conc.) Tip1 Keep Conc. < 0.1 M Tip2 Add Electrophile BEFORE Base

Caption: Figure 1: Kinetic competition between desired coupling and intermolecular transamidation. High concentration favors the red path.

Corrective Action:

  • Order of Addition: Dissolve the Electrophile (e.g., Acid + Coupling Agent) first. Add the Amine HCl salt second. Add the Base last and slowly. This ensures the amine reacts with the activated electrophile immediately upon deprotonation, rather than floating around finding another lactam to attack.

  • Concentration: Maintain reaction concentration below 0.1 M .

Module 3: Troubleshooting Amide Couplings

Issue: Formation of N-acyl urea or low conversion using EDC/HATU.

Decision Matrix for Coupling Reagents:

ReagentCompatibilityNotes for this Scaffold
HATU/HBTU 🟢 Excellent Fast kinetics minimize dimerization.[1] Warning: If the reaction is slow, the primary amine can react with the uronium salt (guanidinylation).
EDC / HOBt 🟡 Good Slower.[1] Risk of N-acyl urea byproduct if base is too low.[1] Good for scale-up but requires strict pH control.[1]
Acid Chlorides 🔴 Risky The HCl generated will re-protonate your amine. Requires excess base, which increases hydrolysis risk.[1]
T3P (Propylphosphonic anhydride) 🟢 Excellent Low epimerization risk (if coupling to chiral acids), easy workup.[1] Highly recommended for lactams.[1]

Critical FAQ: "Why is my product staying in the water layer?" The lactam moiety + the amide/amine linkage makes the product highly polar.

  • Standard Workup: EtOAc/Water extraction often fails.[1]

  • Fix: Use DCM:IPA (3:1) or Chloroform:IPA (3:1) for extraction.[1] Alternatively, saturate the aqueous layer with NaCl (salting out) before extracting with EtOAc.

Module 4: Stereochemical Integrity

Issue: Concerns about racemization at the C4 position.

Clarification: The 4-position (carrying the aminomethyl group) is beta to the carbonyl. It is not acidic.

  • Direct Enolization: Cannot occur at C4.

  • Risk Zone: The C3 position (alpha to carbonyl) is acidic. If you are performing reactions that generate strong thermodynamic bases, or if your final product has a chiral center at C3, racemization is possible.

  • Verdict: For standard amide couplings at the exocyclic amine, the stereocenter at C4 is configurationally stable . You do not need to worry about racemization unless you are subjecting the molecule to radical conditions or retro-Michael additions.[1]

Summary Protocol: Ideal Amide Coupling
  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF (0.1 M). Add DIPEA (1.0 eq) and stir for 5 mins.

  • Addition: Add 4-(Aminomethyl)-1-methylpiperidin-2-one HCl (1.0 eq) directly as a solid.

  • Neutralization: Add a second portion of DIPEA (1.1 to 1.5 eq) dropwise.[1]

  • Reaction: Stir at Room Temperature. Monitor by LCMS.[1]

    • Success Marker: Disappearance of acid; appearance of product.

    • Failure Marker: Appearance of [M+M] peaks (Dimer).[1]

  • Workup: Dilute with sat. NaHCO3. Extract 3x with DCM/IPA (3:1) . (Avoid pure EtOAc).

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Establishes the hierarchy of coupling reagents (HATU vs EDC)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Provides mechanistic insight into side reactions like N-acyl urea formation and the necessity of correct base stoichiometry.
  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1]

    • Authoritative source on lactam stability (hydrolysis rates of 5- vs 6-membered rings) and transamidation mechanisms.[1]

  • Puthongkham, P., & Smith, M. E. (2018). Methodologies for the Synthesis of C4-Substituted Piperidin-2-ones. Organic Preparations and Procedures International, 50(1), 1–46. Link[1]

    • Specific review on the synthesis and reactivity of the piperidin-2-one scaffold, confirming stability profiles.

Sources

optimizing reaction temperature for 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthesis. Our goal is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization, particularly concerning reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride, and what is the critical role of temperature?

A1: The synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is typically achieved through a multi-step process. A common strategy involves the initial formation of a suitable piperidin-2-one precursor, followed by the introduction of the aminomethyl group. One plausible route is the reductive amination of a corresponding aldehyde or ketone precursor.

Temperature is a critical parameter that directly influences reaction kinetics, thermodynamics, and selectivity. In the context of this synthesis, particularly during a reductive amination step, temperature control is paramount for several reasons:

  • Rate of Imine Formation: The initial condensation between an amine and a carbonyl compound to form an imine is a reversible equilibrium. Temperature can influence both the forward and reverse reaction rates.

  • Reducing Agent Stability and Reactivity: The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is crucial, and their stability and reactivity are temperature-dependent. Elevated temperatures can lead to the decomposition of the reducing agent or uncontrolled reduction.

  • Side Reaction Control: Higher temperatures can promote undesired side reactions, such as polymerization, decomposition of starting materials or products, or the formation of byproducts, ultimately leading to lower yield and purity. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[1]

Q2: I am observing low yields in my synthesis. Could the reaction temperature be the culprit?

A2: Absolutely. An inappropriate reaction temperature is a frequent cause of low yields. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. If the temperature is too high, you may be promoting the degradation of your starting materials, intermediates, or the final product. It can also lead to the formation of unwanted side products, consuming your reactants and complicating purification. For instance, in reductive amination, excessively high temperatures can favor the formation of over-alkylated or other undesired amine byproducts.[2] A systematic optimization of the reaction temperature is highly recommended to find the optimal balance between reaction rate and selectivity.

Q3: My final product is impure, showing multiple spots on TLC analysis. How can I address this by optimizing the temperature?

A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds, which could be unreacted starting materials, intermediates, or side products. Temperature plays a significant role here. By carefully controlling and optimizing the reaction temperature, you can often minimize the formation of these impurities. A lower temperature may slow down the primary reaction but could suppress the formation of thermodynamically favored but kinetically slower-forming side products. Conversely, a slightly elevated temperature might be necessary to overcome the activation energy for the desired reaction to outcompete an alternative pathway. We recommend performing a temperature screening study to identify the "sweet spot" where the desired product is formed with the highest purity.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshoot and optimize the reaction temperature for the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride.

Issue Potential Cause Related to Temperature Troubleshooting Steps & Rationale
Low or No Product Formation Reaction temperature is too low, resulting in insufficient activation energy for the reaction to proceed at a practical rate.1. Gradual Temperature Increase: Incrementally increase the reaction temperature in 5-10 °C intervals. Monitor the reaction progress by TLC or another suitable analytical technique at each temperature. This systematic approach helps to identify the minimum temperature required for the reaction to proceed efficiently without promoting side reactions.[1] 2. Extended Reaction Time at Lower Temperature: Before increasing the temperature, consider extending the reaction time at the current temperature. Some reactions are simply slow and require more time to reach completion.
Low Yield with Significant Byproduct Formation Reaction temperature is too high, leading to thermal decomposition of reactants or products, or promoting side reactions such as polymerization or the formation of undesired isomers.1. Systematic Temperature Reduction: Decrease the reaction temperature in 5-10 °C intervals and monitor the impact on the product-to-byproduct ratio. A lower temperature can often improve selectivity. 2. Controlled Addition of Reagents at Low Temperature: Consider adding the temperature-sensitive reagent (e.g., reducing agent) portion-wise at a lower temperature to maintain better control over the reaction exotherm and minimize local temperature increases. Some protocols suggest adding reagents at 0°C and then allowing the reaction to warm to room temperature.
Incomplete Reaction and Starting Material Recovery The reaction equilibrium is unfavorable at the chosen temperature, or the reaction is kinetically hindered.1. Re-evaluate the Optimal Temperature Range: The optimal temperature for imine formation and reduction can differ. A two-step temperature profile might be beneficial: a moderate temperature to favor imine formation, followed by cooling before the addition of the reducing agent.
Poor Reproducibility of Results Inconsistent temperature control throughout the reaction or during scale-up.1. Use of a Controlled Temperature Bath: Employ a reliable oil bath, heating mantle with a temperature controller, or a cryostat to ensure a stable and uniform temperature. 2. Monitor Internal Reaction Temperature: For larger-scale reactions, it is crucial to monitor the internal temperature of the reaction mixture, as it can differ significantly from the bath temperature due to exothermic or endothermic processes.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for a key step in the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride, such as a reductive amination.

Objective: To identify the reaction temperature that provides the highest yield and purity of the desired product.

Methodology: A parallel experiment setup is recommended, where multiple reactions are run simultaneously under identical conditions except for the reaction temperature.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a series of identical reaction vessels, add the starting materials (e.g., the piperidinone precursor and the amine source) and the solvent.

    • Ensure all other reaction parameters (stirring speed, concentration of reactants, equivalents of reagents) are kept constant across all experiments.

  • Temperature Control:

    • Place each reaction vessel in a separate heating/cooling block or a multi-well reaction block with independent temperature control.

    • Set the temperature for each reaction vessel to a different value. A suggested range to screen for a new reaction could be from room temperature (e.g., 25 °C) up to the boiling point of the solvent, with intervals of 10-15 °C (e.g., 25 °C, 40 °C, 55 °C, 70 °C).

  • Initiation and Monitoring:

    • Add the final reagent (e.g., the reducing agent) to each vessel simultaneously if possible, or in a timed sequence.

    • Monitor the progress of each reaction at regular time intervals (e.g., every hour) using a suitable analytical method like TLC, HPLC, or GC. Note the consumption of starting materials and the formation of the product and any byproducts.

  • Work-up and Analysis:

    • Once the reactions are deemed complete (e.g., no further change in the concentration of the starting material), quench the reactions appropriately.

    • Perform an identical work-up procedure for all reactions to isolate the crude product.

    • Analyze the crude product from each reaction for yield and purity (e.g., by NMR, LC-MS, or GC-MS).

Data Presentation:

The results of the temperature optimization study can be summarized in a table for easy comparison.

ExperimentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
125243595Slow reaction, incomplete conversion.
240126592Good conversion, minor impurities.
35568588Faster reaction, increased byproduct formation.
47047075Rapid reaction, significant byproduct formation and some decomposition noted.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow A Define Reaction and Key Parameters B Set Up Parallel Reactions at Different Temperatures (e.g., 25°C, 40°C, 55°C, 70°C) A->B C Monitor Reaction Progress (TLC, HPLC) B->C D Work-up and Isolate Crude Product C->D E Analyze Yield and Purity (NMR, LC-MS) D->E F Identify Optimal Temperature E->F G Further Fine-Tuning (Optional) F->G If necessary H Finalized Protocol F->H G->H

Caption: Workflow for systematic optimization of reaction temperature.

References

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. OPPI BRIEFS, 40(2). Available at: [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-methyl-2-piperidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the reductive amination of LA to MPD over Pd/C catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Aljamali, N. M. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). International Journal of Pharmaceutical and Phytopharmacological Research, 8(5). Available at: [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination reaction temperature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in β-lactam synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]

Sources

how to remove unreacted starting materials from 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for removing unreacted starting materials from the synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I need to remove?

The potential unreacted starting materials depend on the synthetic route employed. A common synthesis involves the reductive amination of a suitable precursor. Therefore, likely contaminants include the initial piperidone derivative and the amine source. For instance, a plausible route could involve the reaction of 1-methyl-2-oxo-piperidine-4-carbaldehyde with an amine, followed by reduction. Another possibility is the reaction of a protected 4-(aminomethyl)piperidine derivative with a methylating agent.

Q2: My initial purification by recrystallization failed. What are the common reasons for this?

Failed recrystallization of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride can be attributed to several factors:

  • High Polarity and Solubility: As a hydrochloride salt, the compound is highly polar and likely soluble in a wide range of polar solvents, making it difficult to find a suitable solvent system where its solubility is high in the hot solvent but low in the cold solvent.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as "crystallization inhibitors," disrupting the crystal lattice formation of the desired product.

  • Incorrect Solvent Choice: The chosen solvent may not provide a significant solubility differential between the desired compound and the impurities at different temperatures.

Q3: Is column chromatography a viable option for this compound?

Yes, column chromatography can be an effective purification method. However, due to the high polarity of the hydrochloride salt, standard normal-phase silica gel chromatography with common non-polar solvent systems (e.g., ethyl acetate/hexanes) may not be effective, as the compound might not move from the baseline.[1] Specialized techniques are required.

Q4: Can I use liquid-liquid extraction to purify my product?

Liquid-liquid extraction can be a useful first-pass purification step, particularly for removing non-polar or less polar impurities. Since 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a salt, it will preferentially reside in the aqueous phase. However, this technique alone may not be sufficient to remove polar starting materials that also have some water solubility.

Troubleshooting Guides

Problem 1: Product is contaminated with non-polar starting materials.

Solution: Liquid-Liquid Extraction

This technique is ideal for separating compounds with significantly different polarities. The hydrochloride salt of your product will be highly soluble in an aqueous phase, while non-polar starting materials will prefer an organic solvent.

Experimental Protocol:

  • Dissolve the crude product in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent with low polarity, such as dichloromethane or ethyl acetate.

  • Shake the funnel vigorously, ensuring proper mixing of the two phases. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the organic layer, which contains the non-polar impurities.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two to three more times to ensure complete removal of the non-polar contaminants.

  • The purified product can then be recovered from the aqueous layer by removing the water under reduced pressure (e.g., using a rotary evaporator).

Causality: The significant difference in polarity between the ionic hydrochloride salt and non-polar organic molecules drives the separation. The principle of "like dissolves like" dictates that the salt will remain in the polar aqueous phase while the non-polar impurities are extracted into the organic phase.

Problem 2: Product is contaminated with polar, non-ionic starting materials.

Solution: Reversed-Phase Column Chromatography

For highly polar compounds, reversed-phase chromatography is often more effective than normal-phase.[2] In this technique, the stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase is used.

Experimental Protocol:

  • Stationary Phase Selection: Choose a C18 or other suitable reversed-phase silica gel.

  • Mobile Phase Selection: A common mobile phase for polar compounds is a gradient of water and a polar organic solvent like acetonitrile or methanol. A buffer, such as formic acid or acetic acid (typically at a low concentration like 0.1%), can be added to the mobile phase to improve peak shape and reproducibility.

  • Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.

  • Column Packing and Elution: Pack the column with the reversed-phase silica. Equilibrate the column with the initial mobile phase. Load the sample and begin elution with a solvent gradient, gradually increasing the proportion of the organic solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Representative Reversed-Phase Gradient

Time (min)% Water (with 0.1% Formic Acid)% Acetonitrile
0955
20595
25595
30955

Causality: In reversed-phase chromatography, separation is based on hydrophobic interactions. The more polar compound (your product) will have a weaker interaction with the non-polar stationary phase and will elute earlier than the less polar, more hydrophobic starting materials.

Problem 3: Product requires high purity, and other methods are insufficient.

Solution: Recrystallization of the Free Base followed by Salt Formation

If direct recrystallization of the hydrochloride salt is problematic, converting it to the free base, purifying the free base by recrystallization, and then reforming the hydrochloride salt can be a highly effective strategy.

Experimental Protocol:

  • Formation of the Free Base:

    • Dissolve the crude hydrochloride salt in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, with stirring until the pH is basic (e.g., pH 9-10). The free base should precipitate out of the solution.

    • Filter the precipitated free base and wash it with cold water. Dry the solid thoroughly.

  • Recrystallization of the Free Base:

    • Select an appropriate solvent for recrystallization. This will likely be a moderately polar organic solvent or a mixture of solvents. Good starting points for piperidone derivatives include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate.[3]

    • Dissolve the crude free base in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Filter the pure crystals of the free base, wash with a small amount of cold solvent, and dry.

  • Reformation of the Hydrochloride Salt:

    • Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or methanolic HCl) dropwise with stirring. The hydrochloride salt should precipitate.

    • Filter the pure hydrochloride salt, wash with the anhydrous solvent, and dry under vacuum.

Visualization of the Purification Workflow

Purification_Workflow cluster_0 Step 1: Free Base Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Salt Formation Crude_HCl_Salt Crude 4-(Aminomethyl)-1-methyl- piperidin-2-one HCl Base_Addition Add Mild Base (e.g., NaHCO3) Crude_HCl_Salt->Base_Addition Crude_Free_Base Crude Free Base Base_Addition->Crude_Free_Base Recrystallization Recrystallize from suitable solvent Crude_Free_Base->Recrystallization Pure_Free_Base Pure Free Base Recrystallization->Pure_Free_Base HCl_Addition Add Anhydrous HCl Pure_Free_Base->HCl_Addition Pure_HCl_Salt Pure 4-(Aminomethyl)-1-methyl- piperidin-2-one HCl HCl_Addition->Pure_HCl_Salt

Caption: Workflow for purification via free base recrystallization.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved February 3, 2026, from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved February 3, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 3, 2026, from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 3, 2026, from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.

Sources

scale-up challenges for 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Optimization Subject: 4-(Aminomethyl)-1-methylpiperidin-2-one Hydrochloride Ticket ID: #TS-AMMP-2024-SC Status: Open / Technical Advisory[1]

Executive Summary: The Molecule & The Challenge

Target Molecule: 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride CAS Registry Number: (Analogous structures: 118894-94-3 for the non-methylated variant; specific methylated CAS varies by hydration state).[1] Core Scaffold: Piperidin-2-one (δ-lactam).[1] Critical Functionality: Primary amine (via aminomethyl group) and N-methyl lactam.[1]

The Scale-Up Paradox: While the synthesis of piperidin-2-ones is well-documented, the introduction of the aminomethyl moiety at the C4 position typically involves the hydrogenation of a nitrile precursor (1-methyl-2-oxo-4-piperidinecarbonitrile).[1] At bench scale (milligrams), this reduction is trivial. At pilot scale (kilograms), it becomes a battle against dimerization (secondary amine formation) , catalyst poisoning , and hygroscopic salt isolation .

This guide addresses the three critical phases of production: Hydrogenation , Salt Crystallization , and Analytical Control .

Phase 1: Reaction Engineering (The Upstream)

Q1: We are observing high levels of secondary amine impurity (>5%) during the hydrogenation of the nitrile precursor. How do we suppress this?

Diagnosis: This is the classic "Nitrile Reduction Trap."[1] The reduction proceeds via an imine intermediate (


).[1] As the product primary amine (

) forms, it can attack the intermediate imine to form a secondary amine dimer, releasing ammonia.[1]

Technical Protocol:

  • Ammonia Saturation: You must shift the equilibrium.[1] Saturate your reaction solvent (typically Methanol or Ethanol) with anhydrous Ammonia (

    
    ) gas before adding the catalyst.
    
    • Target: 7N to 10N

      
       in MeOH.[1]
      
    • Mechanism:[2][3][4][5][6] High

      
       suppresses the nucleophilic attack of the primary amine on the imine.
      
  • Catalyst Selection: Switch from standard Raney Nickel to Raney Cobalt or Doped Raney Nickel (Mo/Cr promoted) . Cobalt catalysts are kinetically less favorable for the condensation reaction that forms dimers.[1]

  • Temperature/Pressure Ramp:

    • Start: Low temperature (20-25°C) to initiate H2 uptake without rapid imine accumulation.[1]

    • Ramp: Once 50% uptake is observed, increase to 40-50°C to drive conversion.[1]

    • Pressure:[6][7] Maintain >5 bar (75 psi) H2.[1] Low pressure favors the condensation side-reaction.[1]

Q2: The reaction stalls at 90% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: The lactam ring (piperidin-2-one) is robust, but the nitrile reduction generates trace amines that can poison the catalyst surface if not desorbed.[1] Alternatively, the "stalling" might be a solubility issue of the intermediate species.

Troubleshooting Steps:

  • Agitation Check: Hydrogenation is mass-transfer limited.[1] At scale, ensure your

    
     (gas-liquid mass transfer coefficient) is sufficient.[1] If the stirrer speed is maxed out, increase H2 pressure to force solubility.
    
  • Poison Scavenging: The starting material (nitrile) may contain traces of cyanide or halides from previous steps. Treat the precursor with activated carbon before hydrogenation.[1]

Phase 2: Downstream Processing (Isolation)

Q3: We cannot crystallize the HCl salt. It comes out as a "gummy oil" or hygroscopic foam.[1] How do we get a flowable solid?

Diagnosis: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl is highly polar and likely forms a hydrate.[1] Using methanol/ethanol for salting out often traps solvent, leading to oils.

Crystallization Protocol (Antisolvent Crash):

  • Solvent Swap: After filtering the catalyst, distill off the ammoniacal methanol completely.

  • Dissolution: Redissolve the free base oil in a minimum volume of Isopropanol (IPA) or n-Butanol .[1] These alcohols have lower solubility for the salt than MeOH.[1]

  • Acidification: Add HCl (gas or solution) in 1,4-Dioxane or Ethyl Acetate . Do not use aqueous HCl.

    • Target pH: 1.0 - 2.0 (The lactam is stable, but don't go lower unnecessarily).[1]

  • Thermal Cycle: Heat the gummy mixture to 60°C. If it remains an oil, add Acetone or MTBE dropwise as an antisolvent until turbidity persists. Cool slowly (5°C/hour) to induce nucleation.[1]

Q4: The final product is picking up water weight on the shelf. Is this a hydrate or just hygroscopic?

Diagnosis: It is likely a hygroscopic anhydrate that converts to a hemi- or monohydrate in air.[1]

Control Strategy:

  • Drying: Dry at 40-45°C under high vacuum (<50 mbar) with a nitrogen bleed.

  • Packaging: Double LDPE bags with desiccant packs between layers. Store in aluminum laminate bags if long-term stability is required.[1]

  • Validation: Run TGA (Thermogravimetric Analysis). If you see a stepped weight loss, it's a stoichiometric hydrate. If it's a continuous slope, it's surface moisture.

Phase 3: Analytical & Quality Control

Q5: Our HPLC baseline is noisy, and we can't detect the peak reliably. What method do you recommend?

Diagnosis: The molecule lacks a strong UV chromophore (no aromatic rings, only a lactam carbonyl which absorbs weakly at <210 nm). Standard UV detection is useless here.[1]

Recommended Method:

  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These are universal detectors for non-chromophoric species.[1]

  • Derivatization (Alternative): If CAD is unavailable, react the sample with Fmoc-Cl or Benzoyl Chloride pre-column to attach a UV-active tag to the primary amine.[1]

  • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Silica phase). C18 columns will not retain this highly polar salt (it will elute in the void volume).

Visualizing the Process Logic

Diagram 1: Reaction & Impurity Pathway

This diagram illustrates the "Nitrile Reduction Trap" and where the process controls (Ammonia, Pressure) act.

G Start Precursor: 1-Methyl-2-oxo-4-piperidinecarbonitrile Imine Intermediate: Imine Species Start->Imine + H2 (Raney Ni) Product Target Product: Primary Amine Imine->Product + H2 (Fast Step) Dimer Impurity: Secondary Amine (Dimer) Imine->Dimer Condensation (-NH3) Product->Imine Nucleophilic Attack Ammonia Process Control: High [NH3] Loading Ammonia->Imine Blocks Dimerization

Caption: The "Nitrile Reduction Trap": High ammonia concentration is required to block the red pathway (Dimerization).

Diagram 2: Isolation Workflow

This diagram outlines the critical solvent switches to avoid "oiling out."

G Step1 Crude Reaction Mix (MeOH + NH3) Step2 Filtration (Remove Catalyst) Step1->Step2 Step3 Distillation (Remove MeOH/NH3) Step2->Step3 Step4 Solvent Swap (Dissolve in IPA/n-Butanol) Step3->Step4 Avoid Water! Step5 Salt Formation (Add HCl in Dioxane/EtOAc) Step4->Step5 Control Exotherm Step6 Crystallization (Add Acetone Antisolvent) Step5->Step6 Slow Cooling

Caption: Optimized downstream processing flow to ensure crystalline solid isolation.

References

  • Piperidine Synthesis Overview : Synthesis of 1-methyl-4-(4-piperidyl)piperazine hydrochloride (Discusses analogous reductive amination and HCl salt formation strategies). Vertex AI Search Result 1.1.

  • Nitrile Reduction Challenges : Process Development and Scale-Up for the Preparation of Wnt Inhibitor SEN461 (Details scale-up of nitrile reduction and isolation of polar intermediates). Vertex AI Search Result 1.9.

  • Safety Data & Handling : Safety Data Sheet: 4-Methylpiperidine (Provides baseline safety protocols for handling piperidine derivatives). Vertex AI Search Result 1.8.

  • Structural Analogs : 1-Methyl-4-piperidone synthesis (Provides context on the stability of the N-methyl-piperidinone ring system under acidic conditions). Vertex AI Search Result 1.6.

Sources

Validation & Comparative

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride vs. 4-aminomethylpiperidine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride vs. 4-aminomethylpiperidine in synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Chemists.[1]

Strategic Selection of Piperidine Scaffolds in Drug Discovery & Synthesis

Executive Summary: The "Make vs. Buy" Decision

In synthetic medicinal chemistry, the choice between 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride (Molecule A) and 4-aminomethylpiperidine (Molecule B) is rarely about availability—it is a decision between chemoselectivity and physicochemical profile .[1]

  • Select Molecule A (Lactam) when you require a "ready-to-couple" primary amine that demands no orthogonal protection of the ring nitrogen.[1] It is the superior choice for reducing step count in high-throughput library synthesis and for introducing a polar, metabolically stable, non-basic core.

  • Select Molecule B (Piperidine) when you need a highly basic solubilizing group, a dual-attachment point (linker), or when cost is the primary driver in large-scale manufacturing.

Structural & Physicochemical Analysis[1][2][3]

The fundamental difference lies in the electronic state of the ring nitrogen. Molecule A features a lactam (amide) nitrogen, rendering it non-nucleophilic and non-basic. Molecule B features a secondary amine, which is highly nucleophilic and basic.

FeatureMolecule A (Lactam)Molecule B (Piperidine)
IUPAC Name 4-(Aminomethyl)-1-methylpiperidin-2-one HCl4-Aminomethylpiperidine
CAS Number 1909336-47-5 (Dihydrochloride form*)7144-05-0
Core Structure

-Lactam (Cyclic Amide)
Piperidine (Cyclic Amine)
Ring Nitrogen pKa < -1 (Neutral/Non-basic)~11.0 (Highly Basic)
Exocyclic Amine pKa ~9.5 (Primary Amine)~10.0 (Primary Amine)
Nucleophilic Sites 1 (Exocyclic -NH2 only)2 (Ring -NH- and Exocyclic -NH2)
LogP (Est.) -1.2 (Polar, Neutral Core)0.13 (Basic, Cationic at pH 7.[1][2]4)
Metabolic Stability High (Blocked

-oxidation)
Moderate (Susceptible to N-oxidation/dealkylation)

*Note: Commercially often listed as dihydrochloride, implying protonation of the primary amine and potential solvation/interaction at the amide oxygen, though the amide N is not protonated in water.

Visualizing the Property Space

PropertyMap cluster_A Molecule A: The Specialist cluster_B Molecule B: The Workhorse NodeA 4-(Aminomethyl)-1-methylpiperidin-2-one PropA1 Chemoselective (1 Nucleophile) NodeA->PropA1 PropA2 Metabolically Stable (Blocked CYP site) NodeA->PropA2 PropA3 Neutral Core (Low hERG risk) NodeA->PropA3 NodeB 4-Aminomethylpiperidine PropB1 Promiscuous (2 Nucleophiles) NodeB->PropB1 PropB2 Solubilizing (High pKa) NodeB->PropB2 PropB3 Linker Potential (Dual attachment) NodeB->PropB3

Caption: Comparative analysis of functional properties. Molecule A offers inherent selectivity, while Molecule B offers basicity and dual-reactivity.[1]

Synthetic Utility: The "Protection Penalty"

The most critical operational difference is the requirement for protecting groups.

Scenario: Amide Coupling to an Electrophile (R-COCl)

Molecule A (Direct Route): Because the ring nitrogen is methylated and part of a lactam, it is inert to acylation. You can react the hydrochloride salt directly with an acid chloride or carboxylic acid (with coupling agents) in a single step.

Molecule B (Protected Route): Both nitrogens are nucleophilic. The secondary ring amine is often more nucleophilic than the primary exocyclic amine due to alkyl donation, though steric hindrance plays a role. Direct reaction leads to a mixture of regioisomers and bis-acylated byproducts.[1]

  • Required Workflow: (1) Protect Ring N (Boc/Cbz)

    
     (2) Couple Primary Amine 
    
    
    
    (3) Deprotect.
Synthetic Pathway Comparison

SynthesisPath cluster_Lactam Path A: Lactam (Molecule A) cluster_Piperidine Path B: Piperidine (Molecule B) StartA Lactam HCl Salt StepA1 Neutralize & Couple (R-COCl / Base) StartA->StepA1 1 Step ProductA Final Scaffold StepA1->ProductA High Yield StartB Piperidine Diamine StepB1 Selective Protection (Boc-anhydride) StartB->StepB1 Step 1 StepB2 Coupling (R-COCl) StepB1->StepB2 Step 2 StepB3 Deprotection (TFA or HCl) StepB2->StepB3 Step 3 ProductB Final Scaffold StepB3->ProductB Lower Yield

Caption: Operational comparison showing the atom-economy and efficiency advantage of the Lactam scaffold (Path A) versus the protection-dependent Piperidine route (Path B).

Experimental Protocols

Protocol A: Direct Amide Coupling of Molecule A

Use this protocol for rapid library generation.

  • Preparation: Suspend 4-(Aminomethyl)-1-methylpiperidin-2-one HCl (1.0 equiv) in DCM (dichloromethane).

  • Neutralization: Add DIPEA (diisopropylethylamine, 2.5 equiv). The solution should become homogeneous as the free base is liberated.

    • Note: The extra 0.5 equiv accounts for the HCl salt; standard coupling requires 1.0-2.0 equiv base.

  • Coupling: Add the Carboxylic Acid (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv). Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS. You will see a single peak for the product. No bis-acylation is possible.[1]

  • Workup: Wash with 1N HCl (to remove excess DIPEA and unreacted amine), then sat. NaHCO3. Dry over MgSO4.

  • Result: Clean product, typically >90% yield without chromatography.

Protocol B: Selective Functionalization of Molecule B

Use this protocol if you need the basic piperidine in the final drug.

  • Protection: Dissolve 4-aminomethylpiperidine (1.0 equiv) in DCM at 0°C. Add Boc-anhydride (0.95 equiv) slowly.

    • Critical: Stoichiometry control is vital to favor protection of the secondary ring amine over the primary amine, though selectivity is imperfect.

  • Purification 1: Isolate 1-Boc-4-(aminomethyl)piperidine . Often requires column chromatography to remove bis-Boc and unreacted diamine.[1]

  • Coupling: React the mono-protected intermediate with the Acid/HATU as above.

  • Deprotection: Treat the crude material with TFA/DCM (1:1) for 1 hour. Concentrate to dryness.

  • Result: Product is obtained as a TFA salt. Requires ion-exchange or basic wash to liberate the free base.[1]

Medicinal Chemistry Implications[1][2][5][6][7][8]

Bioisosterism & Scaffold Hopping

Replacing a piperidine (Molecule B) with a lactam (Molecule A) is a classic "scaffold hop" used to optimize drug properties.

  • hERG Avoidance: High basicity (pKa > 9) is often correlated with hERG channel inhibition (cardiotoxicity). The lactam reduces the overall basicity of the molecule, potentially improving the safety margin.

  • Metabolic Stability: The carbon alpha to the nitrogen in piperidines is a "hotspot" for CYP450-mediated oxidation. In Molecule A, this position is oxidized to a carbonyl (lactam), effectively blocking this metabolic soft spot.

  • Conformational Constraint: The lactam ring is more planar (near the amide bond) than the chair-conformation piperidine, which can lock the exocyclic amine into a preferred vector for receptor binding.

References

  • Molecule A Data: 4-(Aminomethyl)-1-methylpiperidin-2-one. CAS 1909336-47-5.[1][3] PubChem CID: 134693994.

  • Molecule B Data: 4-(Aminomethyl)piperidine. CAS 7144-05-0.[1] PubChem CID: 23527.

  • Lactam Bioisosteres: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference for amide/amine bioisosterism).
  • Piperidine Metabolism: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

Sources

head-to-head comparison of synthetic routes for 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride is a critical piperidine pharmacophore, serving as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogues) and various GPCR ligands. Its structure features a lactam ring with a specific 4-aminomethyl substitution, a motif that imparts unique solubility and binding properties compared to its carbocyclic counterparts.

This guide evaluates two primary synthetic strategies for accessing this scaffold:

  • The Nitro-Michael Route: A high-atom-economy approach utilizing the conjugate addition of nitromethane.

  • The Cyano-Michael Route: An industrially scalable method employing cyanide conjugate addition followed by hydrogenation.

Part 1: Strategic Analysis of Synthetic Routes

Route A: The Nitro-Michael Addition (Laboratory Preferred)

This route relies on the thermodynamic Michael addition of nitromethane to an


-unsaturated lactam. It is favored in medicinal chemistry settings for its operational simplicity and the avoidance of highly toxic cyanide reagents.
  • Mechanism: Base-catalyzed conjugate addition of the nitronate anion to 1-methyl-5,6-dihydropyridin-2(1H)-one , followed by nitro group reduction.

  • Key Advantage: Direct installation of the nitrogen atom required for the amine, avoiding over-reduction issues common with amides.

  • Key Challenge: Handling nitromethane (explosive potential on scale) and achieving regioselectivity during the precursor synthesis.

Route B: The Cyano-Michael Addition (Industrial Standard)

This route utilizes the Nagata hydrocyanation or standard Michael addition of cyanide to install the carbon framework, followed by nitrile reduction.

  • Mechanism: Nucleophilic attack of cyanide (using

    
     or 
    
    
    
    ) at the C4 position of the unsaturated lactam.
  • Key Advantage: Cyanide reagents are inexpensive and the resulting nitrile is highly stable, allowing for bulk storage before the final reduction step.

  • Key Challenge: Safety protocols required for handling cyanide and the need for high-pressure hydrogenation equipment.

Comparative Metrics
MetricRoute A: Nitro-MichaelRoute B: Cyano-Michael
Step Count 2 (from unsaturated lactam)2 (from unsaturated lactam)
Overall Yield 55-65%70-80%
Atom Economy HighVery High
Safety Profile Moderate (Nitromethane flammability)Low (Cyanide toxicity)
Scalability < 1 kg (Exotherm management)> 100 kg (Established process)
Cost ModerateLow

Part 2: Detailed Experimental Protocols

Precursor Synthesis: 1-Methyl-5,6-dihydropyridin-2(1H)-one

Both routes share this common intermediate. It is typically prepared via Ring-Closing Metathesis (RCM) or elimination from 4-hydroxy-1-methylpiperidin-2-one.

Protocol (RCM Method):

  • Dissolve

    
    -allyl-
    
    
    
    -methylacrylamide (1.0 eq) in anhydrous DCM (0.05 M).
  • Add Grubbs II catalyst (2 mol%). Reflux for 4 hours under

    
    .
    
  • Concentrate and purify via silica gel chromatography (EtOAc/Hexane) to yield the unsaturated lactam.

Protocol A: The Nitro-Michael Route
Step 1: Michael Addition of Nitromethane

Reagents: 1-methyl-5,6-dihydropyridin-2(1H)-one, Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • To a solution of 1-methyl-5,6-dihydropyridin-2(1H)-one (10.0 g, 90 mmol) in nitromethane (50 mL, acting as solvent and reagent), add DBU (1.4 mL, 0.1 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with

    
    ).
    
  • Concentrate the reaction mixture under reduced pressure to remove excess nitromethane.

  • Dilute the residue with EtOAc, wash with 1N HCl (to remove DBU), saturated

    
    , and brine.
    
  • Dry over

    
     and concentrate to yield 1-methyl-4-(nitromethyl)piperidin-2-one  as a yellow oil (Yield: ~85%).
    
Step 2: Nitro Reduction to Amine HCl

Reagents:


 (50 psi), Raney Nickel, MeOH, HCl/dioxane.
  • Dissolve the nitro intermediate (8.0 g) in MeOH (100 mL).

  • Add Raney Nickel (slurry in water, washed with MeOH, ~10 wt%). Caution: Pyrophoric.

  • Hydrogenate in a Parr shaker at 50 psi for 24 hours.

  • Filter through Celite under an argon blanket.

  • Add 4M HCl in dioxane (1.1 eq) to the filtrate.

  • Concentrate to dryness and recrystallize from EtOH/Et2O to obtain 4-(aminomethyl)-1-methylpiperidin-2-one hydrochloride as a white solid.

Protocol B: The Cyano-Michael Route
Step 1: Hydrocyanation

Reagents: 1-methyl-5,6-dihydropyridin-2(1H)-one, Diethylaluminum cyanide (


, Nagata Reagent).
  • Dissolve 1-methyl-5,6-dihydropyridin-2(1H)-one (10.0 g, 90 mmol) in anhydrous Toluene (100 mL) under Argon.

  • Cool to 0°C. Slowly add

    
     (1.0 M in toluene, 100 mL, 1.1 eq). Warning:  Highly toxic. Use essentially dry conditions.
    
  • Stir at room temperature for 4 hours.

  • Quench carefully with saturated

    
     solution (exothermic).
    
  • Extract with EtOAc (3x). Wash organic layer with 1N NaOH and brine.

  • Concentrate to yield 1-methyl-2-oxo-piperidine-4-carbonitrile (Yield: ~90%).

Step 2: Nitrile Hydrogenation

Reagents:


 (100 psi), Raney Cobalt or 

,

in MeOH.
  • Dissolve the nitrile (10.0 g) in 7N

    
     in MeOH (150 mL). The ammonia suppresses secondary amine formation.
    
  • Add Raney Cobalt catalyst (1.0 g).

  • Hydrogenate at 80-100°C and 100-500 psi

    
     for 12 hours.
    
  • Cool, vent, and filter catalyst.

  • Concentrate filtrate.[1] Dissolve residue in EtOH and treat with concentrated HCl to precipitate the hydrochloride salt.

Part 3: Visualization of Pathways

SyntheticRoutes Start Precursor: 1-Methyl-5,6-dihydropyridin-2(1H)-one NitroInt Intermediate A: 1-Methyl-4-(nitromethyl)piperidin-2-one Start->NitroInt Route A: MeNO2, DBU Michael Addition CyanoInt Intermediate B: 1-Methyl-2-oxo-piperidine-4-carbonitrile Start->CyanoInt Route B: Et2AlCN or KCN Hydrocyanation TargetA Target: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl NitroInt->TargetA H2, Raney Ni Reduction TargetB Target: 4-(Aminomethyl)-1-methylpiperidin-2-one HCl CyanoInt->TargetB H2, Raney Co, NH3 High Pressure Reduction

Caption: Divergent synthesis of 4-(aminomethyl)-1-methylpiperidin-2-one via Nitro-Michael (Left) and Cyano-Michael (Right) pathways.

References

  • Preparation of 1-methyl-5,6-dihydropyridin-2(1H)

    • Source: ChemicalBook & Patent Liter
    • Context: Synthesis via Ring-Closing Metathesis using Grubbs catalyst is a standard lab-scale method for this intermedi
  • Michael Addition of Nitromethane to Unsaturated Lactams

    • Source: Journal of Organic Chemistry, "Michael Additions of Nitroalkanes to Conjug
    • Context: Describes the DBU-catalyzed addition of nitromethane to -unsaturated carbonyls, applicable to the lactam scaffold.
  • Industrial Hydrocyanation (Nagata Reagent)

    • Source: Organic Reactions, "Hydrocyanation of Conjug
    • Context: The standard protocol for introducing a nitrile group at the 4-position of a conjug
  • Reduction of Nitriles to Primary Amines

    • Source: Google P
    • Context: "Process for the reduction of cyano-substituted sulfones to aminoalkylene..." - Illustrates standard hydrogenation conditions (Raney Ni/Co) for nitrile-to-amine conversion in the presence of other functional groups.
  • Tofacitinib Intermediate Chemistry

    • Source: Google P
    • Context: Describes analogous piperidine functionalization strategies (cyanoacetate condensation) used in the synthesis of JAK inhibitors.

Sources

A Comparative Study of the Reactivity of the Aminomethyl Group in Different Piperidinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidinone scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of an aminomethyl group to this heterocyclic system provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. However, the reactivity of this aminomethyl group is not uniform across different piperidinone isomers. Understanding the subtle interplay of steric and electronic factors that govern its reactivity is paramount for efficient and predictable synthetic planning.

This guide provides an in-depth comparative analysis of the reactivity of the aminomethyl group in three key piperidinone scaffolds: 2-piperidinone, 3-piperidinone, and 4-piperidinone. We will delve into the theoretical underpinnings of their reactivity differences and provide supporting experimental data and detailed protocols for three fundamental reactions: N-alkylation, N-acylation, and the Mannich reaction.

The Decisive Factors: Unpacking Steric and Electronic Influences

The reactivity of the aminomethyl group, a primary or secondary amine appended to the piperidinone ring, is fundamentally dictated by the interplay of two major factors:

  • Electronic Effects: The electron-withdrawing nature of the lactam carbonyl group significantly influences the electron density on the aminomethyl nitrogen. This inductive effect reduces the nucleophilicity of the amine compared to a simple alkylamine. The proximity of the carbonyl group to the aminomethyl substituent is a key determinant of the magnitude of this effect.

  • Steric Hindrance: The accessibility of the lone pair of electrons on the aminomethyl nitrogen to incoming electrophiles is governed by the steric environment created by the piperidinone ring and its substituents. The conformation of the six-membered ring and the position of the aminomethyl group are critical in defining the steric hindrance.

These two factors are often intertwined, and their combined effect determines the overall reactivity profile of the aminomethyl group in a given piperidinone isomer.

G Reactivity Aminomethyl Group Reactivity Electronic Electronic Effects (Nucleophilicity) Reactivity->Electronic Steric Steric Effects (Accessibility) Reactivity->Steric Inductive Inductive Effect of Lactam Carbonyl Electronic->Inductive Conformation Ring Conformation Steric->Conformation Position Position of Aminomethyl Group Steric->Position Proximity Proximity to C=O Inductive->Proximity

Caption: Key factors influencing the reactivity of the aminomethyl group in piperidinones.

I. N-Alkylation: A Comparative Outlook

N-alkylation is a fundamental transformation for introducing molecular diversity. The reaction involves the nucleophilic attack of the aminomethyl nitrogen on an alkyl halide or other electrophilic carbon source.[1] The rate of this SN2 reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.[2]

Theoretical Reactivity Comparison

Based on first principles, we can predict the following reactivity trend for the N-alkylation of aminomethyl piperidinones:

4-Aminomethyl-2-piperidinone > 3-Aminomethyl-2-piperidinone > 2-Aminomethyl-3-piperidinone

  • 4-Aminomethyl-2-piperidinone: The aminomethyl group is furthest from the electron-withdrawing lactam carbonyl, resulting in the highest electron density on the nitrogen among the three isomers. This leads to greater nucleophilicity. Steric hindrance is also minimal at the 4-position.

  • 3-Aminomethyl-2-piperidinone: The aminomethyl group is closer to the carbonyl group, experiencing a stronger inductive electron withdrawal and thus reduced nucleophilicity compared to the 4-substituted isomer.

  • 2-Aminomethyl-3-piperidinone: The aminomethyl group is directly adjacent to the carbonyl group, leading to the most significant reduction in nucleophilicity. Furthermore, steric hindrance from the adjacent carbonyl oxygen and the ring structure can impede the approach of the electrophile.

Supporting Experimental Data

Table 1: Representative N-Alkylation Reactions of Aminomethyl Piperidinones

Piperidinone DerivativeAlkylating AgentReaction ConditionsYieldReference
N-Boc-4-aminomethylpiperidineBenzyl bromideK₂CO₃, DMF, rt>90%[3]
1-Phenethyl-4-piperidone (via reductive amination)Aniline, H₂, Raney NiEthanol, 60°C88%[4]
N-Boc-4-aminopyridineVarious alkyl halidest-BuOK, DMSOModerate to high[2]

Note: The data presented are from different studies and are for illustrative purposes, not for direct quantitative comparison.

Experimental Protocol: General Procedure for N-Alkylation of Aminomethyl Piperidinones

This protocol is a self-validating system for assessing the N-alkylation of a given aminomethyl piperidinone.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve aminomethyl- piperidinone (1 eq.) in dry DMF B Add K₂CO₃ (2-3 eq.) A->B C Stir at room temperature B->C D Add alkyl halide (1.1 eq.) dropwise C->D E Monitor reaction by TLC/LC-MS D->E F Quench with water E->F G Extract with ethyl acetate F->G H Purify by column chromatography G->H

Caption: General workflow for the N-alkylation of aminomethyl piperidinones.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the aminomethyl piperidinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 eq).[3]

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. N-Acylation: A Probe of Nucleophilicity

N-acylation, the reaction of the aminomethyl group with an acylating agent such as an acid chloride or anhydride, is another crucial transformation. The reactivity in this case is also heavily dependent on the nucleophilicity of the amine.

Theoretical Reactivity Comparison

The predicted reactivity trend for N-acylation mirrors that of N-alkylation, as both reactions are governed by the nucleophilic character of the aminomethyl nitrogen.

4-Aminomethyl-2-piperidinone > 3-Aminomethyl-2-piperidinone > 2-Aminomethyl-3-piperidinone

The rationale remains the same: the electron-withdrawing effect of the lactam carbonyl is most pronounced when the aminomethyl group is in the alpha position (2-position), leading to the lowest nucleophilicity.

Supporting Experimental Data

The literature provides examples of N-acylation on various aminomethyl piperidine derivatives, which indirectly support the predicted reactivity.

Table 2: Representative N-Acylation Reactions of Aminomethyl Piperidines

Piperidine DerivativeAcylating AgentReaction ConditionsYieldReference
N-Boc-piperazinetert-butyl 1H-imidazole-1-carboxylateWater, NaCl, NaOHGood[5]
AminesAcetic anhydrideAcetonyltriphenylphosphonium bromideGood[6]
Weakly nucleophilic aminesSolid-supported 4-hydroxy-3-nitrobenzophenone ester60°C, 12 hours33-97%[7]
Experimental Protocol: General Procedure for N-Acylation of Aminomethyl Piperidinones

This protocol allows for a standardized comparison of the acylation reactivity of different aminomethyl piperidinone isomers.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve aminomethyl- piperidinone (1 eq.) and Et₃N (1.5 eq.) in dry CH₂Cl₂ B Cool to 0 °C A->B C Add acyl chloride (1.1 eq.) dropwise B->C D Stir at 0 °C to rt C->D E Monitor reaction by TLC/LC-MS D->E F Wash with aq. NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Purify by column chromatography G->H

Caption: General workflow for the N-acylation of aminomethyl piperidinones.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the aminomethyl piperidinone (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

III. The Mannich Reaction: A Three-Component Condensation

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[8] In the context of aminomethyl piperidinones, the aminomethyl group itself can act as the amine component in a Mannich-type reaction with an aldehyde and a suitable C-H acidic compound.

Theoretical Reactivity Comparison

The reactivity of the aminomethyl piperidinone in the Mannich reaction is more complex to predict as it depends on the specific role of the amine. If the aminomethyl group acts as the nucleophile to form the initial adduct with the aldehyde, its reactivity will follow the same trend as in N-alkylation and N-acylation.

4-Aminomethyl-2-piperidinone > 3-Aminomethyl-2-piperidinone > 2-Aminomethyl-3-piperidinone

However, the overall success of the Mannich reaction also depends on the stability of the resulting Mannich base and the potential for side reactions.

Supporting Experimental Data

The Mannich reaction is widely used for the synthesis of complex molecules, and various piperidine derivatives have been employed as the amine component.

Table 3: Representative Mannich Reactions Involving Piperidine Derivatives

Amine ComponentAldehydeC-H Acidic CompoundReaction ConditionsProduct TypeReference
PiperidineFormalin8-HydroxyquinolinePyridine, 60°CAminomethylated 8-hydroxyquinoline[9]
2-PiperidoneFormaldehydeVariousVariesN-aminomethylated 2-piperidone[6]
PiperidineVarious aldehydesKetonesAcid or base catalysisβ-amino carbonyl compounds[8]

Note: These examples demonstrate the utility of piperidine-containing compounds in the Mannich reaction.

Experimental Protocol: General Procedure for the Mannich Reaction

This protocol provides a framework for comparing the performance of different aminomethyl piperidinone isomers in a Mannich reaction.

G cluster_prep Reaction Setup cluster_reaction Mannich Condensation cluster_workup Work-up and Purification A Mix aminomethyl- piperidinone (1 eq.), aldehyde (1 eq.), and C-H acidic compound (1 eq.) in ethanol B Add catalytic amount of HCl A->B C Reflux the mixture B->C D Monitor reaction by TLC/LC-MS C->D E Cool and neutralize with NaHCO₃ D->E F Extract with an organic solvent E->F G Purify by crystallization or chromatography F->G

Caption: General workflow for the Mannich reaction using aminomethyl piperidinones.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the aminomethyl piperidinone (1.0 eq), the aldehyde (e.g., formaldehyde, 1.0 eq), and the C-H acidic compound (1.0 eq) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., hydrochloric acid) or base, depending on the specific substrates.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., saturated NaHCO₃ solution) if an acid catalyst was used.

  • Isolation and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography.

Conclusion

The reactivity of the aminomethyl group in piperidinone scaffolds is a nuanced interplay of electronic and steric effects. This guide has provided a framework for understanding and predicting these reactivities, with a clear trend emerging: the further the aminomethyl group is from the electron-withdrawing lactam carbonyl, the more nucleophilic and reactive it becomes. While direct comparative kinetic data remains an area for future investigation, the principles and experimental examples provided herein offer a solid foundation for medicinal chemists and researchers to design and execute their synthetic strategies with greater confidence and efficiency. The provided protocols serve as a starting point for the systematic evaluation and optimization of reactions involving these valuable building blocks.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • N-alkylation of 4-piperidone. [Link]

  • Procedure for N-alkylation of Piperidine? [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

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Sources

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4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride
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